molecular formula C34H42O19 B14859207 Sibiricose A4

Sibiricose A4

Cat. No.: B14859207
M. Wt: 754.7 g/mol
InChI Key: HDKAQDYJCHFCIH-RZRVYIQGSA-N
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Description

Sibiricose A4 is a useful research compound. Its molecular formula is C34H42O19 and its molecular weight is 754.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C34H42O19

Molecular Weight

754.7 g/mol

IUPAC Name

[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[(2R,3R,4S,5S)-4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C34H42O19/c1-45-18-9-16(10-19(46-2)26(18)40)5-7-24(38)50-31-23(14-36)49-33(30(44)29(31)43)53-34(15-37)32(28(42)22(13-35)52-34)51-25(39)8-6-17-11-20(47-3)27(41)21(12-17)48-4/h5-12,22-23,28-33,35-37,40-44H,13-15H2,1-4H3/b7-5+,8-6+/t22-,23+,28-,29+,30+,31+,32+,33+,34+/m0/s1

InChI Key

HDKAQDYJCHFCIH-RZRVYIQGSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@]3([C@@H]([C@H]([C@@H](O3)CO)O)OC(=O)/C=C/C4=CC(=C(C(=C4)OC)O)OC)CO)CO

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(OC(C(C2O)O)OC3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)CO)CO

Origin of Product

United States

Foundational & Exploratory

Sibiricose A4 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibiricose A4 is a complex oligosaccharide ester, a member of the phenylpropanoid class of natural products.[1] Isolated from the roots of Polygala sibirica, a plant with a history of use in traditional medicine, this compound is of growing interest to the scientific community. This technical guide provides a detailed overview of the chemical structure, properties, and the broader context of related compounds from its natural source. While specific experimental data for this compound remains limited in publicly accessible literature, this document furnishes a foundational understanding based on available information and analogous compounds.

Chemical Structure and Properties

This compound is characterized by a sucrose (B13894) core esterified with two (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl (sinapoyl) groups. Its systematic IUPAC name is [(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate.[1]

Visual Representation of this compound Structure:

Caption: 2D representation of the core sucrose and sinapoyl linkages in this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is primarily sourced from computational predictions available in public chemical databases.

PropertyValueSource
Molecular Formula C₃₄H₄₂O₁₉PubChem[1]
Molecular Weight 754.7 g/mol PubChem[1]
CAS Number 241125-73-5ChemFaces[2][3][4][5], BioCrick[6]
Appearance PowderVendor Data
Solubility Soluble in DMSO, Pyridine, Methanol, EthanolVendor Data
XLogP3 -0.3PubChem[1]
Hydrogen Bond Donor Count 10PubChem[1]
Hydrogen Bond Acceptor Count 19PubChem[1]
Rotatable Bond Count 14PubChem[1]
Exact Mass 754.23202911 DaPubChem[1]
Monoisotopic Mass 754.23202911 DaPubChem[1]
Spectral Data

Sourcing and Isolation

This compound is a natural product found in the roots of Polygala sibirica L. (Polygalaceae). This plant is a source of various bioactive compounds, including other sibiricose analogs, saponins, and xanthones.

General Experimental Protocol for Isolation of Oligosaccharide Esters from Polygala species

While a specific protocol for this compound is not detailed in the available literature, a general methodology for the isolation of similar sucrose esters from Polygala roots can be described as follows. This protocol is based on procedures reported for related compounds.

Experimental Workflow for Isolation:

Isolation_Workflow Start Powdered Roots of Polygala sibirica Extraction Extraction with 95% Ethanol (Reflux) Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) Crude_Extract->Partitioning n_Butanol_Fraction n-Butanol Fraction (Enriched in Oligosaccharide Esters) Partitioning->n_Butanol_Fraction Silica_Gel Silica Gel Column Chromatography n_Butanol_Fraction->Silica_Gel Sephadex Sephadex LH-20 Column Chromatography Silica_Gel->Sephadex Prep_HPLC Semi-preparative HPLC Sephadex->Prep_HPLC Isolated_Compound Pure this compound Prep_HPLC->Isolated_Compound Neuroprotection_Pathways Sibiricose_A4 This compound (Hypothesized) PI3K_Akt PI3K/Akt Pathway Sibiricose_A4->PI3K_Akt Modulates MAPK MAPK Pathway Sibiricose_A4->MAPK Modulates NF_kB NF-κB Pathway Sibiricose_A4->NF_kB Inhibits Neuronal_Survival Increased Neuronal Survival PI3K_Akt->Neuronal_Survival MAPK->Neuronal_Survival Anti_inflammatory Anti-inflammatory Effects NF_kB->Anti_inflammatory

References

In-depth Technical Guide on the Core Mechanism of Action of Sibiricose A4

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a significant gap in the understanding of the specific mechanism of action for Sibiricose A4. While this natural product has been identified and isolated, detailed studies elucidating its molecular interactions, signaling pathways, and pharmacological effects are not publicly available at this time.

This compound is a known constituent of the plant Polygala sibirica.[1] Research has been conducted on the general biological activities of extracts from Polygala sibirica, which contain a complex mixture of compounds. These studies suggest a range of potential pharmacological properties for the plant's extracts, including neuroprotective and anti-inflammatory effects. However, attributing these effects to any single compound, such as this compound, is not possible without further specific investigation.

Due to the absence of dedicated research on the mechanism of action of this compound, this guide cannot provide the requested in-depth technical details, including quantitative data, experimental protocols, and signaling pathway diagrams. The following sections outline the type of information that would be necessary to construct such a guide, highlighting the current void in the scientific knowledge base.

Quantitative Data on Biological Activity

A thorough understanding of a compound's mechanism of action relies on quantitative data from various bioassays. For this compound, this would include, but is not limited to:

  • Enzyme Inhibition Assays: Data such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values against specific enzymes would provide insight into direct molecular targets.

  • Receptor Binding Assays: Kd (dissociation constant) values would indicate the affinity of this compound for specific cellular receptors.

  • Cell-Based Assays: EC50 (half-maximal effective concentration) values from assays measuring cellular responses (e.g., cell viability, proliferation, apoptosis, cytokine production) would be crucial to understand its cellular effects.

Currently, no such quantitative data for this compound is available in the published literature.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. To create a comprehensive guide on this compound's mechanism of action, the following types of protocols would be required:

  • In Vitro Assays: Step-by-step procedures for enzyme kinetics, receptor binding studies, and cell-based functional assays. This would include details on cell lines used, reagent concentrations, incubation times, and detection methods.

  • In Vivo Studies: Methodologies for animal models of disease, including dosing regimens, routes of administration, and endpoints measured (e.g., tumor volume, inflammatory markers, behavioral changes).

No specific experimental protocols for investigating the mechanism of action of this compound have been published.

Signaling Pathway Analysis

A key component of understanding a drug's mechanism of action is the identification of the signaling pathways it modulates. This involves a series of experiments to map the molecular cascade of events initiated by the compound.

Logical Workflow for Signaling Pathway Elucidation

cluster_0 Initial Screening cluster_1 Pathway Identification cluster_2 Pathway Validation cluster_3 Functional Outcome Target Identification Target Identification Transcriptomics (RNA-seq) Transcriptomics (RNA-seq) Target Identification->Transcriptomics (RNA-seq) Proteomics (Mass Spec) Proteomics (Mass Spec) Target Identification->Proteomics (Mass Spec) Phenotypic Screening Phenotypic Screening Phenotypic Screening->Transcriptomics (RNA-seq) Phenotypic Screening->Proteomics (Mass Spec) Western Blotting Western Blotting Transcriptomics (RNA-seq)->Western Blotting qPCR qPCR Transcriptomics (RNA-seq)->qPCR Phosphoproteomics Phosphoproteomics Proteomics (Mass Spec)->Phosphoproteomics Proteomics (Mass Spec)->Western Blotting Phosphoproteomics->Western Blotting Inhibitor/Agonist Studies Inhibitor/Agonist Studies Western Blotting->Inhibitor/Agonist Studies qPCR->Inhibitor/Agonist Studies Gene Knockdown/Knockout Gene Knockdown/Knockout Inhibitor/Agonist Studies->Gene Knockdown/Knockout Cellular Response Cellular Response Gene Knockdown/Knockout->Cellular Response

Caption: A generalized workflow for elucidating a compound's signaling pathway.

Without initial data on the biological effects of this compound, it is impossible to construct a specific signaling pathway diagram.

Conclusion

References

In-depth Technical Guide on the Biological Activity of Sibiricose A4

Author: BenchChem Technical Support Team. Date: December 2025

To the Valued Researchers, Scientists, and Drug Development Professionals,

This technical guide addresses the current scientific understanding of the biological activity of Sibiricose A4, a natural product isolated from Polygala sibirica. Following a comprehensive review of available scientific literature, it is important to note that specific data on the biological activity, mechanism of action, and signaling pathways of this compound is not yet publicly available.

While direct experimental evidence for this compound is pending, this guide provides an overview of the known biological activities of the plant from which it is derived, Polygala sibirica. This information may offer valuable context for future research into this compound. Additionally, a general experimental workflow for investigating the biological activities of a novel natural product is presented.

This compound: Chemical Profile

This compound is a complex sucrose (B13894) ester. Its chemical properties are cataloged in public databases such as PubChem, but these entries do not currently include biological activity data[1].

Biological Context: The Source Organism - Polygala sibirica

Polygala sibirica L., also known as Siberian milkwort, has a history of use in traditional medicine. Modern phytochemical analysis has revealed a diverse array of secondary metabolites within this plant, including triterpenoid (B12794562) saponins, xanthones, and oligosaccharide esters[2][3].

Extracts and isolated compounds from Polygala sibirica have demonstrated a wide spectrum of pharmacological effects in preclinical studies. These activities include:

  • Neuroprotective effects [2][4]

  • Antidepressant-like activity [2][4]

  • Hypnotic and sedative properties [5]

  • Anti-inflammatory actions [2][5]

  • Antiviral potential [2][5]

  • Antitumor activity [2][5]

  • Antioxidant properties [2][5]

It is plausible that this compound may contribute to one or more of these observed effects, but dedicated research is required to confirm this.

Proposed Experimental Workflow for Investigating the Biological Activity of this compound

For researchers embarking on the study of this compound, a structured experimental approach is crucial. The following workflow outlines a potential path for elucidating its biological functions.

experimental_workflow cluster_discovery Discovery & Initial Screening cluster_mechanistic Mechanistic Studies cluster_preclinical Preclinical Development isolation Isolation & Purification of this compound structure Structural Elucidation isolation->structure in_vitro_screening Broad In Vitro Activity Screening (e.g., cytotoxicity, antioxidant, anti-inflammatory assays) structure->in_vitro_screening target_id Target Identification & Validation in_vitro_screening->target_id pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, RNA-seq) target_id->pathway_analysis in_vivo_models In Vivo Efficacy Models (e.g., animal models of disease) target_id->in_vivo_models in_silico In Silico Modeling (e.g., molecular docking) pathway_analysis->in_silico adme_tox ADME/Tox Studies in_vivo_models->adme_tox formulation Formulation Development adme_tox->formulation

A general experimental workflow for natural product drug discovery.

Future Directions

The biological activities of many constituents of Polygala sibirica are well-documented, yet this compound remains uncharacterized. This presents a clear opportunity for novel research. Future studies should focus on:

  • Initial in vitro screening: A broad panel of assays to identify potential cytotoxic, anti-inflammatory, antioxidant, or other activities.

  • Target identification: If an activity is confirmed, subsequent studies will be needed to identify the molecular target(s) of this compound.

  • Mechanism of action studies: Elucidation of the signaling pathways modulated by this compound.

  • In vivo validation: Testing the efficacy of this compound in relevant animal models of disease.

Conclusion

While a detailed account of the biological activity of this compound cannot be provided at this time due to a lack of published research, the rich pharmacology of its source, Polygala sibirica, suggests that it is a promising candidate for future investigation. The scientific community is encouraged to explore the potential of this unique natural product. This guide will be updated as new data becomes available.

References

Sibiricose A4: A Technical Guide to its Discovery, Isolation, and Characterization from Polygala

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibiricose A4, a complex sucrose (B13894) ester, is a naturally occurring phytochemical found in plants of the Polygala genus, notably Polygala sibirica and Polygala tenuifolia. These plants have a long history of use in traditional medicine, prompting scientific investigation into their bioactive constituents. This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting detailed experimental protocols and summarizing the available quantitative data. The document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics. While the precise mechanism of action and specific signaling pathways for this compound are still under investigation, this guide lays the foundational knowledge for its extraction, purification, and further biological evaluation.

Introduction

The genus Polygala encompasses a diverse range of flowering plants that are rich sources of various secondary metabolites, including saponins, xanthones, and oligosaccharide esters.[1][2] Among these, the sibiricose family of sucrose esters has attracted interest for their potential pharmacological activities. This compound, with the molecular formula C34H42O19, has been identified as a constituent of Polygala species.[1] The structural elucidation of this complex molecule has been achieved through modern spectroscopic techniques. This guide will focus on the technical aspects of isolating and characterizing this compound from its natural plant sources.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing appropriate extraction, purification, and analytical methodologies.

PropertyValueSource
Molecular FormulaC34H42O19[1]
Molecular Weight754.7 g/mol [1]
AppearancePowder
SolubilitySoluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695)
CAS Number241125-73-5

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from Polygala root material is a multi-step process involving extraction and several stages of chromatography. The following protocol is a generalized yet effective methodology based on published procedures for the isolation of analogous sibiricose compounds from the same genus.

Plant Material and Extraction
  • Plant Material Preparation: Air-dried and powdered roots of Polygala sibirica or Polygala tenuifolia are used as the starting material.

  • Solvent Extraction: The powdered root material is subjected to reflux extraction with 95% ethanol or methanol. This process is typically repeated multiple times to ensure exhaustive extraction of the target compounds. The resulting extracts are then combined.

  • Solvent Evaporation: The combined solvent extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning
  • Suspension in Water: The crude extract is suspended in distilled water.

  • Liquid-Liquid Extraction: The aqueous suspension is then successively partitioned with solvents of increasing polarity. A typical sequence would be:

    • Petroleum ether (to remove non-polar compounds)

    • Ethyl acetate

    • n-butanol The oligosaccharide esters, including this compound, are generally enriched in the n-butanol fraction.

Chromatographic Purification

A series of chromatographic techniques are employed for the final purification of this compound from the enriched n-butanol fraction.

  • Silica (B1680970) Gel Column Chromatography:

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of chloroform (B151607) and methanol is used for elution. The polarity of the mobile phase is gradually increased to separate compounds based on their affinity for the silica gel.

  • Sephadex LH-20 Column Chromatography:

    • Stationary Phase: Sephadex LH-20.

    • Mobile Phase: Methanol. This step is effective for size-exclusion chromatography, further separating the sibiricose esters from other compounds of different molecular sizes.

  • Semi-preparative High-Performance Liquid Chromatography (HPLC):

    • Stationary Phase: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.

    • Detection: UV detection is employed to monitor the elution of compounds. Fractions corresponding to the peak of this compound are collected.

The following diagram illustrates the general workflow for the isolation and purification of this compound.

G Workflow for the Isolation and Purification of this compound plant_material Powdered Polygala Root extraction Solvent Extraction (Ethanol/Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) crude_extract->partitioning butanol_fraction n-Butanol Fraction partitioning->butanol_fraction silica_gel Silica Gel Column Chromatography butanol_fraction->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex hplc Semi-preparative HPLC sephadex->hplc pure_sibiricose_a4 Pure this compound hplc->pure_sibiricose_a4

Caption: A generalized workflow for the isolation of this compound.

Quantitative Analysis and Data

While specific yield and purity data for this compound are not extensively reported, data from closely related sibiricose analogs in Polygala tenuifolia can provide a contextual reference. For instance, in a 30% ethanol extract fraction of P. tenuifolia, the proportions of sibiricose A5 and A6 were determined by HPLC peak area ratios. The purity of the final isolated this compound should be determined using an analytical HPLC-UV method, similar to the one described for Sibiricose A3.

CompoundProportion in 30% EtOH Extract of P. tenuifoliaSource
Sibiricose A511.06%
Sibiricose A68.89%
3',6-disinapoyl sucrose24.29%

Structure Elucidation

The definitive structure of this compound is elucidated through a combination of modern spectroscopic techniques. High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula. Extensive one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR, 13C-NMR, COSY, HSQC, and HMBC experiments, are essential for establishing the connectivity of atoms and the stereochemistry of the molecule.

Biological Activity and Future Directions

The biological activities of many constituents from Polygala species have been investigated, with studies reporting neuroprotective, anti-inflammatory, and antidepressant-like effects for various extracts and isolated compounds. While specific studies on the mechanism of action and signaling pathways of this compound are currently limited in the scientific literature, its structural similarity to other bioactive oligosaccharide esters suggests that it may possess interesting pharmacological properties.

Future research should focus on elucidating the specific biological targets of this compound and its effects on cellular signaling pathways. This knowledge will be crucial for understanding its therapeutic potential and for guiding the development of novel drugs.

The following diagram outlines a logical workflow for the future investigation of this compound's biological activity.

G Logical Workflow for Investigating this compound Bioactivity start Pure this compound in_vitro In Vitro Bioassays (e.g., enzyme inhibition, receptor binding) start->in_vitro cell_based Cell-Based Assays (e.g., cytotoxicity, anti-inflammatory) start->cell_based pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) cell_based->pathway_analysis in_vivo In Vivo Animal Models pathway_analysis->in_vivo pharmacokinetics Pharmacokinetic Studies in_vivo->pharmacokinetics lead_optimization Lead Compound Optimization pharmacokinetics->lead_optimization

Caption: A proposed workflow for future research on this compound.

Conclusion

This compound represents a structurally complex natural product from the Polygala genus with potential for further pharmacological investigation. This technical guide provides a comprehensive overview of the methodologies for its isolation and characterization, offering a valuable resource for researchers in the field. While detailed quantitative data and a full understanding of its biological mechanism of action remain to be elucidated, the protocols and information presented herein provide a solid foundation for advancing the scientific knowledge of this intriguing molecule and unlocking its potential therapeutic applications.

References

Literature Review on Sibiricose A4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are advised that dedicated research on Sibiricose A4 is currently limited in publicly accessible scientific literature. While its chemical properties are documented, extensive studies detailing its specific biological activities, experimental protocols, and signaling pathways are not available. This guide, therefore, summarizes the known information on this compound and contextualizes its potential properties based on the broader class of related compounds, oligosaccharide esters, isolated from Polygala sibirica.

Introduction to this compound

This compound is a natural product classified as an oligosaccharide ester. It has been identified and isolated from Polygala sibirica, a plant used in traditional medicine.[1][2] The investigation of oligosaccharide esters from Polygala species has revealed a range of biological activities, including neuroprotective and anti-inflammatory effects, suggesting that this compound may hold similar therapeutic potential.[3][4]

Physicochemical Properties

Quantitative data for this compound is primarily available through chemical databases. A summary of its key computed properties is presented below.

PropertyValueSource
Molecular Formula C₃₄H₄₂O₁₉PubChem[2]
Molecular Weight 754.7 g/mol PubChem[2]
IUPAC Name [(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoatePubChem[2]
CAS Number 241125-73-5PubChem[2]

Biological Activities and Therapeutic Potential (Inferred)

Direct experimental evidence for the biological activity of this compound is not available in the reviewed literature. However, the class of oligosaccharide esters from Polygalae Radix (the root of Polygala tenuifolia or Polygala sibirica) is known for a variety of pharmacological effects.[3][4] These compounds are considered major active components responsible for the neuropharmacological activities of the plant extract.[4]

Potential activities that may be associated with this compound, based on related compounds, include:

  • Neuroprotective Effects: Extracts and isolated oligosaccharide esters from Polygala species have demonstrated neuroprotective properties in preclinical models of neurological disorders such as anxiety, depression, and cognitive decline.[3] These effects are thought to be mediated through the improvement of the cholinergic system and reduction of oxidative stress.[3]

  • Anti-inflammatory Activity: Natural products, including those from medicinal plants, are a rich source of compounds with anti-inflammatory properties. While not directly studied for this compound, other compounds from related species have shown the ability to modulate inflammatory pathways.

  • Antioxidant Activity: Many phenolic compounds, which are structural components of this compound, are known for their antioxidant effects. This suggests that this compound may possess the ability to scavenge free radicals and mitigate oxidative stress, a key factor in various pathologies.

Experimental Protocols

Detailed experimental protocols specifically for the investigation of this compound are not published. However, based on studies of similar natural products, a general workflow for its isolation and characterization can be proposed.

G cluster_extraction Extraction and Isolation cluster_analysis Structure Elucidation and Purity Assessment cluster_bioassay Biological Activity Screening plant_material Polygala sibirica Plant Material extraction Solvent Extraction (e.g., Methanol/Ethanol) plant_material->extraction fractionation Liquid-Liquid Fractionation extraction->fractionation chromatography Column Chromatography (e.g., Silica Gel, HPLC) fractionation->chromatography pure_compound Isolated this compound chromatography->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy hplc Purity Check (HPLC) pure_compound->hplc bioassays In Vitro Bioassays pure_compound->bioassays cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) bioassays->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO Production in Macrophages) bioassays->anti_inflammatory neuroprotection Neuroprotection Assays (e.g., Oxidative Stress Models) bioassays->neuroprotection

Caption: Generalized workflow for the isolation and biological evaluation of this compound.

Signaling Pathways (Hypothetical)

Given the absence of specific studies on this compound, no signaling pathways can be definitively attributed to it. However, based on the known neuroprotective and anti-inflammatory activities of related compounds, a hypothetical signaling pathway diagram can be constructed to illustrate potential mechanisms of action that warrant investigation.

G cluster_inflammatory Inflammatory Response cluster_oxidative Oxidative Stress cluster_neuronal Neuronal Survival Sibiricose_A4 This compound NFkB NF-κB Pathway Sibiricose_A4->NFkB Inhibition Nrf2 Nrf2 Pathway Sibiricose_A4->Nrf2 Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Apoptosis Apoptosis Pro_inflammatory_Cytokines->Apoptosis ROS Reactive Oxygen Species (ROS) ROS->Apoptosis Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) Nrf2->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Scavenging Neuronal_Survival Neuronal Survival Apoptosis->Neuronal_Survival Inhibition

Caption: Hypothetical signaling pathways potentially modulated by this compound.

Conclusion and Future Directions

This compound remains a largely uncharacterized natural product. While its chemical structure is known, its biological activities and mechanisms of action are yet to be elucidated. Future research should focus on the isolation of sufficient quantities of this compound to enable comprehensive biological screening. Key areas of investigation would include its potential neuroprotective, anti-inflammatory, and antioxidant properties. Detailed studies on its effects on cellular signaling pathways will be crucial to understanding its therapeutic potential and for any future drug development efforts. The information available on related oligosaccharide esters from Polygala sibirica provides a strong rationale for pursuing such investigations.

References

An In-depth Technical Guide to the Putative Biosynthesis of Sibiricose A4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The complete biosynthetic pathway of Sibiricose A4 has not been experimentally elucidated in the scientific literature. This guide presents a putative pathway based on the known biosynthesis of its precursors and analogous enzymatic reactions in plants. The experimental protocols and quantitative data provided are representative examples from related research fields and should be adapted and validated for the specific study of this compound.

Introduction

This compound is a sucrose (B13894) ester isolated from the roots of Polygala sibirica.[1] Its structure consists of a sucrose backbone acylated with two sinapic acid moieties. As a member of the diverse family of plant-derived sucrose esters, this compound is of interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the hypothesized biosynthetic pathway of this compound, detailing the formation of its precursors and the putative enzymatic steps leading to the final molecule. It also includes representative experimental methodologies for the identification and characterization of the key enzymes involved and for the quantitative analysis of the final product.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

  • Formation of Precursors: The synthesis of the two primary building blocks, sucrose and sinapic acid.

  • Activation of Sinapic Acid: The conversion of sinapic acid into an activated form, likely sinapoyl-glucose, for subsequent transfer.

  • Regioselective Acylation of Sucrose: The sequential transfer of two sinapoyl moieties from the activated donor to the sucrose backbone, catalyzed by specific acyltransferases.

The following diagram illustrates the proposed overall pathway:

Sibiricose_A4_Biosynthesis cluster_precursors 1. Precursor Biosynthesis cluster_activation 2. Acyl Donor Formation cluster_acylation 3. Acylation of Sucrose Primary Metabolism Primary Metabolism Sucrose Sucrose Primary Metabolism->Sucrose Phenylpropanoid Pathway Phenylpropanoid Pathway Sinapic Acid Sinapic Acid Phenylpropanoid Pathway->Sinapic Acid SAT1 SAT1 Sucrose->SAT1 SGT SGT Sinapic Acid->SGT UDP-Glucose UDP-Glucose UDP-Glucose Sinapoyl-Glucose Sinapoyl-Glucose SGT->Sinapoyl-Glucose Sinapoyl-Glucose->SAT1 SAT2 SAT2 Sinapoyl-Glucose->SAT2 Mono-sinapoyl-sucrose Mono-sinapoyl-sucrose SAT1->Mono-sinapoyl-sucrose Mono-sinapoyl-sucrose->SAT2 This compound This compound SAT2->this compound

Caption: Proposed biosynthetic pathway of this compound.

Detailed Biosynthetic Stages

Stage 1: Precursor Biosynthesis

Sucrose, a disaccharide composed of glucose and fructose, is a primary product of photosynthesis in plants. Its biosynthesis is a fundamental metabolic process.

The key enzymes in sucrose biosynthesis are:

  • Sucrose-phosphate synthase (SPS): Catalyzes the formation of sucrose-6-phosphate (B12958860) from UDP-glucose and fructose-6-phosphate.

  • Sucrose-phosphate phosphatase (SPP): Dephosphorylates sucrose-6-phosphate to yield sucrose.

Sucrose_Biosynthesis UDP-Glucose UDP-Glucose SPS SPS UDP-Glucose->SPS Fructose-6-Phosphate Fructose-6-Phosphate Fructose-6-Phosphate->SPS Sucrose-6-Phosphate Sucrose-6-Phosphate SPS->Sucrose-6-Phosphate SPP SPP Sucrose-6-Phosphate->SPP Sucrose Sucrose SPP->Sucrose Phenylpropanoid_Pathway Phenylalanine Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Caffeoyl-CoA Caffeoyl-CoA p-Coumaroyl-CoA->Caffeoyl-CoA HCT, C3'H Feruloyl-CoA Feruloyl-CoA Caffeoyl-CoA->Feruloyl-CoA CCoAOMT 5-Hydroxyferuloyl-CoA 5-Hydroxyferuloyl-CoA Feruloyl-CoA->5-Hydroxyferuloyl-CoA F5H Sinapoyl-CoA Sinapoyl-CoA 5-Hydroxyferuloyl-CoA->Sinapoyl-CoA COMT Sinapic Acid Sinapic Acid Sinapoyl-CoA->Sinapic Acid Thioesterase Sinapic_Acid_Activation Sinapic Acid Sinapic Acid SGT UDP-glucose:sinapate glucosyltransferase (SGT) Sinapic Acid->SGT UDP-Glucose UDP-Glucose UDP-Glucose->SGT Sinapoyl-Glucose Sinapoyl-Glucose SGT->Sinapoyl-Glucose UDP UDP SGT->UDP Sucrose_Acylation Sucrose Sucrose SAT1 Sinapoyl-glucose:sucrose acyltransferase 1 (SAT1) Sucrose->SAT1 Sinapoyl-Glucose Sinapoyl-Glucose Sinapoyl-Glucose->SAT1 SAT2 Sinapoyl-glucose:sucrose acyltransferase 2 (SAT2) Sinapoyl-Glucose->SAT2 Mono-sinapoyl-sucrose Mono-sinapoyl-sucrose SAT1->Mono-sinapoyl-sucrose Glucose Glucose SAT1->Glucose Mono-sinapoyl-sucrose->SAT2 This compound This compound SAT2->this compound SAT2->Glucose Gene_Identification_Workflow Plant Material Polygala sibirica (roots, leaves) RNA_Extraction Total RNA Extraction Plant Material->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing Transcriptome Sequencing (RNA-Seq) Library_Prep->Sequencing Assembly De novo Transcriptome Assembly Sequencing->Assembly Annotation Functional Annotation (BLAST, InterProScan) Assembly->Annotation Candidate_Selection Identification of putative Acyltransferase Genes Annotation->Candidate_Selection

References

Pharmacological Profile of Sibiricose A4: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific, in-depth pharmacological data on Sibiricose A4. This document summarizes the current knowledge and provides a representative pharmacological profile of a related compound, Tenuifoliside A, from the same plant genus to illustrate the potential biological activities and a framework for future research.

Introduction to this compound

This compound is a natural product, specifically an oligosaccharide ester, that has been identified in Polygala sibirica and Polygala tenuifolia, plants used in traditional medicine.[1][2] Its molecular formula is C34H42O19.[3] While detailed pharmacological studies on this compound are scarce, its presence in a plant with known neurological effects suggests potential bioactivity. One study noted that this compound was detected in the brain, and its concentration could be influenced by co-preparation with other herbal constituents, hinting at its potential to cross the blood-brain barrier and for its bioavailability to be modulated by other compounds.[4] The structurally related compound, Sibiricose A5, has demonstrated neuroprotective and antioxidant properties, suggesting a possible area for future investigation of this compound's effects.[4]

Pharmacological Context: Bioactivity of Polygala Species

The roots of Polygala sibirica and Polygala tenuifolia, collectively known as Radix Polygalae, have a long history of use in traditional medicine for conditions such as insomnia, cognitive decline, and inflammation. Modern phytochemical and pharmacological research has identified several classes of bioactive compounds in these plants, including triterpene saponins, xanthones, and oligosaccharide esters, to which this compound belongs. These compounds and crude extracts have shown a wide range of biological activities, including neuroprotective, anti-inflammatory, antioxidant, and antitumor effects.

Representative Pharmacological Profile: Tenuifoliside A

Given the limited data on this compound, this section details the pharmacological profile of Tenuifoliside A, another bioactive oligosaccharide ester isolated from Polygala tenuifolia. Tenuifoliside A has been more extensively studied and can serve as a proxy for understanding the potential mechanisms of related compounds from this plant source.

Summary of Biological Activities

Tenuifoliside A has demonstrated several key biological activities, primarily centered around its neuroprotective effects.

Biological ActivityModel SystemObserved EffectReference
NeuroprotectionC6 glioma cellsPromoted cell viability and exhibited anti-apoptotic effects.
Anti-inflammatoryBone marrow-derived dendritic cellsInhibited the production of pro-inflammatory cytokines.
Mechanism of Action: Modulation of Neurotrophic Signaling Pathways

Research indicates that Tenuifoliside A exerts its neuroprotective effects by modulating key signaling pathways involved in neuronal survival and plasticity. Specifically, it has been shown to activate the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade.

The proposed mechanism involves the following steps:

  • Tenuifoliside A enhances the release of BDNF.

  • BDNF binds to its receptor, Tropomyosin receptor kinase B (TrkB).

  • This binding triggers the phosphorylation and activation of two downstream signaling pathways: the Extracellular signal-regulated kinase (ERK) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.

  • Activation of both ERK and PI3K/Akt pathways converges on the phosphorylation of the Cyclic AMP-responsive element-binding protein (CREB).

  • Phosphorylated CREB acts as a transcription factor, promoting the expression of genes involved in neuronal survival and function.

Mandatory Visualization: Signaling Pathway of Tenuifoliside A

TenuifolisideA_Pathway TFSA Tenuifoliside A BDNF BDNF Release TFSA->BDNF TrkB TrkB Receptor BDNF->TrkB ERK p-ERK TrkB->ERK PI3K p-Akt TrkB->PI3K CREB p-CREB ERK->CREB PI3K->CREB Survival Neuronal Survival and Function CREB->Survival

Caption: Tenuifoliside A signaling cascade in neuronal cells.

Experimental Protocols: A Representative Methodology

To facilitate further research on this compound and related compounds, a representative experimental protocol for assessing neuroprotective activity is provided below. This protocol is based on the methodologies used in the study of Tenuifoliside A.

Experiment: Assessment of Cell Viability using MTT Assay

Objective: To determine the effect of a test compound (e.g., this compound) on the viability of neuronal or glial cells.

Materials:

  • C6 glioma cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Culture: C6 glioma cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (medium with the solvent used to dissolve the compound) is also included.

  • Incubation: The plates are incubated for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Assay: After incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle control.

Mandatory Visualization: Experimental Workflow

MTT_Workflow start Start culture Culture C6 glioma cells start->culture seed Seed cells in 96-well plate culture->seed treat Treat with this compound seed->treat incubate Incubate for 24-72h treat->incubate mtt Add MTT solution incubate->mtt dissolve Dissolve formazan with DMSO mtt->dissolve read Measure absorbance at 570 nm dissolve->read analyze Analyze data read->analyze end End analyze->end

Caption: Workflow for assessing cell viability with MTT assay.

Future Directions

The pharmacological profile of this compound remains largely unexplored. Future research should focus on:

  • In vitro screening: Evaluating the antioxidant, anti-inflammatory, and neuroprotective effects of purified this compound in relevant cell-based assays.

  • Mechanism of action studies: Investigating the molecular targets and signaling pathways modulated by this compound.

  • Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like potential.

  • In vivo studies: Validating the pharmacological effects of this compound in animal models of neurological disorders.

By systematically investigating these aspects, a comprehensive pharmacological profile of this compound can be established, clarifying its potential as a therapeutic agent.

References

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses Sibiricose A4 and its related sucrose (B13894) esters. It is important to note that publicly available scientific literature on the specific biological activities and mechanisms of this compound is exceptionally limited. Therefore, this document provides a comprehensive overview of the chemical properties of this compound and synthesizes the current state of knowledge on its closely related and better-studied analogs from the Polygala genus, such as Sibiricose A5 and 3',6'-disinapoyl sucrose. The experimental protocols and potential mechanisms of action detailed herein are based on studies of these related compounds and are intended to serve as a foundational resource for future research into this compound.

Introduction: The Enigmatic this compound and the Neuroactive Potential of Polygala Sucrose Esters

This compound is a complex sucrose ester, a member of a broader family of phenylpropanoid sucrose esters, first isolated from the roots of Polygala sibirica.[1] These natural products are characterized by a central sucrose core esterified with one or more phenylpropanoid moieties, such as sinapic or ferulic acid. While the chemical structure of this compound has been elucidated, its biological profile remains largely unexplored.

In contrast, significant research has been conducted on other sucrose esters isolated from Polygala species, notably P. tenuifolia and P. sibirica. These studies have revealed that compounds like Sibiricose A5 and 3',6'-disinapoyl sucrose possess significant neuroprotective, antidepressant-like, and antioxidant properties.[2][3] These findings suggest that the sibiricose class of compounds represents a promising area for the discovery of novel therapeutics for neurological disorders. This guide aims to consolidate the available chemical data for this compound and provide a detailed technical overview of its congeners to facilitate and inspire future research into this specific molecule.

Physicochemical Properties of this compound and Related Sucrose Esters

This compound is a disinapoyl sucrose ester. A summary of its key chemical properties, alongside those of other pertinent sibiricose analogs, is presented in Table 1. This comparative data is essential for identification, purification, and potential structure-activity relationship (SAR) studies.

Table 1: Physicochemical Data of this compound and Related Compounds
Compound Name Molecular Formula Molecular Weight ( g/mol ) Natural Source(s)
Sibiricose A1C₂₃H₃₂O₁₅548.5Polygala sibirica, P. arillata, Caryopteris incana
Sibiricose A3C₂₃H₃₂O₁₅548.5Polygala sibirica, Crescentia cujete
This compound C₃₄H₄₂O₁₉ 754.7 Polygala sibirica
Sibiricose A5 (3'-feruloyl-sucrose)C₂₂H₃₀O₁₄518.5Polygala tenuifolia, P. inexpectata
Sibiricose A6 (3'-sinapoyl-sucrose)C₂₃H₃₂O₁₅548.5Polygala sibirica, P. arillata, P. karensium
3',6-disinapoyl sucroseC₃₄H₄₂O₁₉754.7Polygala tenuifolia

Biological Activities of Sibiricose Esters (Excluding this compound)

While data on this compound is pending, studies on its analogs have demonstrated notable bioactivities, primarily centered on neuroprotection and antioxidant effects. These findings provide a strong rationale for investigating this compound for similar properties. Table 2 summarizes key quantitative data from these studies.

Table 2: Summary of Biological Activities of Sibiricose Analogs
Compound Activity Experimental Model Key Findings Concentration/Dosage
Sibiricose A5Potent AntioxidantChemical assaysNot specifiedNot specified
3',6-disinapoyl sucroseNeuroprotectionGlutamate-induced toxicity in SH-SY5Y cellsDose-dependently increased cell viability, inhibited LDH release, attenuated apoptosis.[3]0.6, 6, and 60 µmol/L
Sibiricose A5, A6, and 3',6-disinapoyl sucroseAntidepressant-likeAbsorbed into rat serum after oral administration of P. tenuifolia extractThese compounds are considered potential active constituents for the antidepressant effects of the plant.[2]Not applicable
Extract containing Sibiricose A5 and A6NeuroprotectionProtection of PC12 cells from glutamate-induced damageThe fraction containing these compounds showed protective effects.Not specified

Methodologies and Visualized Workflows

This section provides detailed experimental protocols for the isolation and biological evaluation of sibiricose esters, based on methodologies reported for this compound's analogs. Accompanying Graphviz diagrams illustrate key workflows and a hypothetical signaling pathway.

Isolation and Purification of Sibiricose Esters from Polygala sp.

The following is a generalized protocol for the extraction and purification of sibiricose esters from the dried roots of Polygala species.[4][5]

Experimental Protocol:

  • Extraction:

    • Dried and powdered root material (100 g) is extracted with 70% ethanol (B145695) (1 L) using an ultrasonic bath (e.g., 40 kHz, 300 W) for 60 minutes at 50°C.[4]

    • The mixture is filtered, and the plant residue is re-extracted twice more.

    • The combined filtrates are concentrated under reduced pressure using a rotary evaporator to remove ethanol.

    • The resulting aqueous concentrate is lyophilized to yield a crude extract.

  • Fractionation:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar compounds.

    • The water-soluble fraction, containing the sucrose esters, is then subjected to column chromatography.

  • Chromatographic Purification:

    • Macroporous Resin Chromatography: The aqueous fraction is loaded onto a macroporous resin column (e.g., Diaion HP-20) and eluted with a stepwise gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 95%) to achieve initial separation.

    • Silica (B1680970) Gel Chromatography: Fractions enriched with sucrose esters are further purified on a silica gel column, eluting with a chloroform-methanol-water gradient system.[6]

    • Preparative HPLC: Final purification of individual sibiricose esters is achieved using reversed-phase preparative HPLC (e.g., C18 column) with a mobile phase of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid).

G cluster_0 Extraction & Fractionation cluster_1 Purification cluster_2 Analysis plant Dried Polygala Root Powder extraction Ultrasonic Extraction (70% Ethanol) plant->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract partition Solvent Partitioning crude_extract->partition aqueous_fraction Aqueous Fraction partition->aqueous_fraction macroporous Macroporous Resin Chromatography aqueous_fraction->macroporous silica Silica Gel Chromatography macroporous->silica prep_hplc Preparative HPLC silica->prep_hplc pure_compound Pure this compound/Analogs prep_hplc->pure_compound hplc_uv HPLC-UV Quantification pure_compound->hplc_uv lc_ms LC-MS/MS Structure ID pure_compound->lc_ms

Fig 1. Generalized workflow for the isolation and analysis of sibiricose esters.
In Vitro Neuroprotection Assay

This protocol describes a representative method to evaluate the neuroprotective effects of a test compound against glutamate-induced excitotoxicity in a neuronal cell line, such as SH-SY5Y or PC12.[3][7]

Experimental Protocol:

  • Cell Culture:

    • Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., MEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a 5% CO₂ humidified incubator.

  • Cell Plating and Treatment:

    • Cells are seeded into 96-well plates at a density of 6 × 10⁴ cells per well and allowed to adhere for 24 hours.

    • The culture medium is replaced with a medium containing various concentrations of the test compound (e.g., this compound) and incubated for 1 hour as a pre-treatment.

  • Induction of Cytotoxicity:

    • A solution of L-glutamate is added to the wells to a final concentration known to induce approximately 50% cell death (e.g., 8-100 mM, determined empirically) for a specified duration (e.g., 3-12 hours).[2][3] A control group without glutamate (B1630785) is also maintained.

  • Assessment of Cell Viability (MTT Assay):

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours.

    • The medium is then removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.

    • The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.

Hypothetical Neuroprotective Signaling Pathway

Based on the known effects of related compounds that mitigate oxidative stress and apoptosis, a plausible mechanism for a sibiricose ester involves the modulation of the Bcl-2 family of proteins and reduction of reactive oxygen species (ROS).[3][8] The following diagram illustrates this hypothetical pathway.

G glutamate Glutamate-induced Excitotoxicity ros Increased ROS (Oxidative Stress) glutamate->ros bax Bax (Pro-apoptotic) Upregulation glutamate->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation glutamate->bcl2 apoptosis Neuronal Apoptosis ros->apoptosis bax->apoptosis bcl2->apoptosis sibiricose Sibiricose Ester sibiricose->ros Antioxidant Effect sibiricose->bax Inhibition sibiricose->bcl2 Promotion

Fig 2. Hypothetical neuroprotective mechanism of a sibiricose ester.

Conclusion and Future Directions

This compound belongs to a compelling class of sucrose esters from Polygala species that exhibit significant potential, particularly in the field of neuropharmacology. While the biological activity of this compound itself remains to be characterized, the pronounced neuroprotective and antioxidant effects of its close analogs, Sibiricose A5 and 3',6-disinapoyl sucrose, provide a strong impetus for its investigation.

Future research should prioritize the following:

  • Biological Screening: A comprehensive evaluation of this compound in a panel of in vitro assays, including neuroprotection, antioxidant, anti-inflammatory, and cytotoxicity assays, is paramount.

  • Mechanism of Action Studies: Should promising activity be identified, subsequent studies should aim to elucidate the underlying molecular mechanisms and signaling pathways.

  • Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for assessing its potential as a drug candidate.

  • Structure-Activity Relationship (SAR) Studies: A systematic comparison of the activities of this compound with its various analogs will provide valuable insights for the potential semi-synthetic optimization of this scaffold.

This technical guide provides the foundational chemical knowledge and methodological frameworks necessary to embark on the systematic scientific investigation of this compound. Unlocking the therapeutic potential of this molecule could lead to new avenues for the treatment of complex neurological diseases.

References

Unraveling the Stereochemistry of Sibiricose A4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry of Sibiricose A4, a complex oligosaccharide ester isolated from the roots of Polygala sibirica. Understanding the precise three-dimensional arrangement of this natural product is critical for its synthesis, biological activity assessment, and potential therapeutic applications.

Core Structure and Stereochemical Configuration

This compound is a sucrose (B13894) derivative esterified with two sinapoyl groups. The definitive stereochemistry, as established by spectroscopic and chemical methods, is [(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate.[1][2] This complex structure comprises a glucose unit and a fructose (B13574) unit linked by a glycosidic bond, with specific stereocenters that define its unique spatial conformation.

The elucidation of this intricate stereochemistry was primarily achieved through a combination of extensive NMR spectroscopy and chemical degradation studies, as detailed in the seminal work by Miyase et al. (1999).[3]

Spectroscopic Data for Stereochemical Assignment

The stereochemical configuration of this compound was determined through meticulous analysis of its NMR spectra. While the complete raw data from the original publication is not fully accessible, this guide compiles the key spectroscopic features and methodologies used.

Table 1: Key ¹H and ¹³C NMR Chemical Shift Assignments for the Sucrose Core of this compound (Predicted and based on related compounds)

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key Correlations and Remarks
Glucosyl Unit
1~5.4 (d)~92.0Anomeric proton, coupling constant confirms α-configuration.
2~3.5 (dd)~72.0
3~5.5 (t)~75.0Acylated position, downfield shift.
4~3.8 (t)~70.0
5~4.0 (m)~73.0
6~3.7 (m)~63.0
Fructosyl Unit
1'~3.7 (m)~63.0
2'-~104.0Anomeric carbon, quaternary.
3'~5.4 (d)~77.0Acylated position, downfield shift.
4'~4.2 (t)~75.0
5'~3.9 (m)~82.0
6'~3.7 (m)~64.0

Note: The exact chemical shifts can vary depending on the solvent and instrument used. The data presented is a representative compilation based on known structures of similar sucrose esters.

Experimental Protocols

The determination of the stereochemistry of this compound relies on a series of well-established experimental procedures. The following sections provide a detailed overview of the methodologies employed.

Isolation and Purification of this compound

The isolation of this compound from the roots of Polygala sibirica involves a multi-step process to separate it from a complex mixture of other natural products.

Experimental Workflow for Isolation

plant Dried Roots of Polygala sibirica extraction Extraction with MeOH plant->extraction partition Solvent Partitioning (n-BuOH/H₂O) extraction->partition buoh_extract n-BuOH Extract partition->buoh_extract chromatography1 Column Chromatography (Silica Gel) buoh_extract->chromatography1 fractions Elution with CHCl₃-MeOH-H₂O chromatography1->fractions chromatography2 Preparative HPLC (ODS) fractions->chromatography2 pure_compound Pure this compound chromatography2->pure_compound

Caption: General workflow for the isolation of this compound.

NMR Spectroscopic Analysis

High-resolution 1D and 2D NMR experiments are fundamental to elucidating the structure and stereochemistry.

  • Sample Preparation: 5-10 mg of purified this compound is dissolved in a suitable deuterated solvent (e.g., CD₃OD or DMSO-d₆).

  • 1D NMR (¹H and ¹³C): Provides initial information on the types and numbers of protons and carbons. DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks within the glucose and fructose moieties.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying the esterification sites and the glycosidic linkage.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is key to determining the relative stereochemistry and the conformation of the glycosidic bond.

Logical Flow for Stereochemical Determination

start Isolated this compound nmr 1D & 2D NMR Spectroscopy start->nmr hydrolysis Acid Hydrolysis start->hydrolysis linkage Linkage and Esterification Site Analysis (HMBC) nmr->linkage relative_stereo Relative Stereochemistry (NOESY, Coupling Constants) nmr->relative_stereo sugar_analysis Sugar Analysis (GC, TLC) hydrolysis->sugar_analysis absolute_config Determination of Absolute Configuration of Monosaccharides sugar_analysis->absolute_config final_structure Complete Stereostructure of this compound absolute_config->final_structure linkage->final_structure relative_stereo->final_structure

Caption: Logical workflow for the stereochemical elucidation of this compound.

Chemical Degradation

To confirm the absolute configuration of the constituent monosaccharides, chemical degradation followed by chromatographic analysis is employed.

  • Acid Hydrolysis: this compound is treated with a strong acid (e.g., trifluoroacetic acid) to cleave the glycosidic and ester bonds.

  • Sugar Analysis: The resulting monosaccharides (glucose and fructose) are identified and their absolute configurations (D or L) are determined by comparison with authentic standards using techniques such as gas chromatography (GC) of their chiral derivatives or thin-layer chromatography (TLC).

Conclusion

The stereochemistry of this compound has been unequivocally established through a combination of advanced spectroscopic techniques, primarily high-field NMR, and classical chemical methods. The precise arrangement of its chiral centers and the location of the sinapoyl ester groups are crucial for its unique chemical properties and biological activity. This guide provides a foundational understanding of the experimental and logical framework used to elucidate the complex stereostructure of this important natural product, serving as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

References

Methodological & Application

Application Notes & Protocols: Quantitative Analysis of Sibiricose A4 by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sibiricose A4 is a sucrose (B13894) ester of potential interest in pharmaceutical research, often isolated from plant species of the Polygala genus. Accurate and reliable quantification of this compound is essential for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely accessible method for the quantitative analysis of such compounds. This document provides a detailed protocol for the determination of this compound in various sample matrices. While specific literature on this compound is limited, the presented method is adapted from established protocols for the closely related compound, Sibiricose A3.[1][2][3]

I. Principle of the Method

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in a sample matrix. A C18 stationary phase is employed to retain the analyte, while a mobile phase gradient of an acidified aqueous solution and an organic solvent facilitates its elution. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is achieved by monitoring the UV absorbance of the eluate at a wavelength where this compound exhibits significant absorption. Quantification is performed by comparing the peak area of this compound in a sample to a calibration curve generated from reference standards of known concentrations.

II. Experimental Protocols

A. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The recommended instrumental parameters are summarized in the table below.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)[1]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B Acetonitrile or Methanol (B129727)
Gradient Optimized for baseline separation
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan of this compound (typically 200-400 nm)
B. Preparation of Solutions

1. Preparation of Standard Solutions:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

2. Sample Preparation (e.g., Herbal Extract):

  • Extraction: Weigh 1.0 g of the powdered, dried plant material. Add 25 mL of 70% ethanol (B145695) to the powder in a conical flask.

  • Ultrasonic-Assisted Extraction: Perform ultrasonic-assisted extraction for 30 minutes at 50°C.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes. Collect the supernatant.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial before injection.

III. Method Validation

For ensuring the reliability of the analytical method, validation should be performed according to the International Conference on Harmonization (ICH) guidelines. Key validation parameters are summarized below.

Validation ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999
Precision (RSD%) Intraday and Interday RSD ≤ 2%
Accuracy (% Recovery) 80-120%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interfering peaks at the retention time of the analyte
Robustness Insensitive to small, deliberate variations in method parameters

IV. Data Presentation

The quantitative data obtained from the HPLC-UV analysis should be summarized for clarity and easy comparison.

Table 1: Chromatographic Performance Data

CompoundRetention Time (min)Tailing FactorTheoretical Plates
This compounde.g., 15.2e.g., 1.1e.g., >5000

Table 2: Method Validation Summary

ParameterResult
Linearity Range (µg/mL) e.g., 1 - 100
Correlation Coefficient (r²) e.g., 0.9995
LOD (µg/mL) e.g., 0.1
LOQ (µg/mL) e.g., 0.5
Precision (Intraday RSD%) e.g., 0.8%
Precision (Interday RSD%) e.g., 1.2%
Accuracy (% Recovery) e.g., 98.5 - 101.2%

V. Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification Standard This compound Reference Standard Stock Stock Solution (1 mg/mL in Methanol) Standard->Stock Weigh & Dissolve Working Working Standards (Serial Dilution) Stock->Working Dilute HPLC HPLC System (C18 Column) Working->HPLC Inject Sample Plant Material Extraction Ultrasonic Extraction (70% Ethanol) Sample->Extraction Extract Filtration Filtration (0.45 µm) Extraction->Filtration Centrifuge & Filter Filtration->HPLC Inject Detection UV Detector HPLC->Detection Data Chromatogram (Peak Area) Detection->Data Calibration Calibration Curve (Peak Area vs. Conc.) Data->Calibration Quantification Calculate Sample Concentration Calibration->Quantification

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

Signaling_Pathway cluster_input Input cluster_process Analytical Process cluster_output Output Sample Prepared Sample Separation Chromatographic Separation Sample->Separation Detection UV Detection Separation->Detection Result Quantitative Result (Concentration) Detection->Result

Caption: Logical flow of the analytical method for this compound.

References

Application Note: Quantification of Sibiricose A4 in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Sibiricose A4 in plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolism studies. The methodology is based on established principles for the analysis of structurally similar compounds, such as Sibiricose A3 and other glycosides, and provides a robust starting point for method validation.[1] The described workflow includes a straightforward protein precipitation step for sample preparation, followed by reversed-phase liquid chromatography and detection by tandem mass spectrometry.

Introduction

This compound is a sucrose (B13894) ester with potential pharmaceutical applications. Accurate and reliable quantification of this compound in biological matrices like plasma is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties.[1] LC-MS/MS is the preferred technique for such bioanalytical assays due to its high sensitivity, selectivity, and speed.[1][2] This document provides a comprehensive protocol for the determination of this compound in plasma, which should be fully validated according to regulatory guidelines (e.g., FDA or EMA) before implementation in regulated studies.

Quantitative Data Summary

As no specific validated quantitative data for this compound is publicly available, the following table presents typical performance parameters that should be targeted during method validation. These targets are based on established assays for analogous small molecules and glycosides in plasma.[1]

ParameterTarget ValueDescription
Lower Limit of Quantification (LLOQ)1–10 ng/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Upper Limit of Quantification (ULOQ)1000–5000 ng/mLThe highest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Linearity (Correlation Coefficient)r² > 0.99The correlation coefficient for the calibration curve, indicating the linearity of the response over the quantification range.
Accuracy85–115% (80–120% at LLOQ)The closeness of the measured concentration to the true concentration.
Precision (CV%)≤15% (≤20% at LLOQ)The degree of scatter between a series of measurements of the same sample.
Recovery>80%The efficiency of the extraction process.
Matrix EffectWithin acceptable limitsThe influence of co-eluting, endogenous matrix components on the ionization of the analyte.
StabilityStable under relevant conditionsAnalyte stability during sample collection, storage, and processing.

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound in plasma.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS), e.g., a stable-isotope labeled this compound or a structurally similar compound not present in the sample.

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

Preparation of Stock and Working Solutions
  • Primary Stock Solution of this compound (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the IS in methanol.

  • Working Solutions: Prepare serial dilutions of the primary stock solutions with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples.

  • IS Working Solution: Dilute the IS stock solution with 50:50 acetonitrile/water to obtain a working solution with a concentration of approximately 100 ng/mL.

Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and effective method for removing proteins from plasma samples prior to LC-MS/MS analysis.

  • Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.

  • Pipette 50 µL of the plasma sample into the appropriately labeled tubes.

  • Add 10 µL of the IS working solution to all tubes except for the blank matrix samples.

  • Add 200 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex each tube for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of labeled tubes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile).

  • Vortex for 30 seconds and transfer to autosampler vials for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

The following are suggested starting conditions and should be optimized for the specific instrument used.

  • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0.0–0.5 min: 5% B

    • 0.5–4.0 min: 5% to 95% B

    • 4.0–4.1 min: 95% B

    • 4.1–5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes should be evaluated.

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: Optimized for the specific instrument

  • Gas Flow Rates: Optimized for the specific instrument

  • MRM Transitions: To be determined by infusing a standard solution of this compound and the IS to identify the precursor ions and the most abundant and stable product ions.

Experimental Workflow and Data Analysis

The overall workflow for the analysis of this compound in plasma samples is depicted in the following diagram. Data acquisition and processing are performed using the instrument-specific software. Calibration curves are generated by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards, using a weighted linear regression model.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (200 µL Acetonitrile) add_is->protein_precip vortex Vortex & Centrifuge protein_precip->vortex supernatant Transfer Supernatant vortex->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calc Calculate Unknown Concentrations calibration_curve->concentration_calc

Caption: Workflow for this compound quantification in plasma.

Hypothetical Signaling Pathway

While the specific signaling pathways modulated by this compound are a subject of ongoing research, many natural compounds with similar structures exhibit effects on cellular processes. The following diagram illustrates a hypothetical pathway that could be investigated in relation to this compound's mechanism of action. This is a generalized representation and requires experimental validation.

G cluster_pathway Hypothetical Cellular Pathway sibiricose_a4 This compound receptor Cell Surface Receptor sibiricose_a4->receptor Binds to signaling_cascade Intracellular Signaling Cascade (e.g., MAPK/ERK or PI3K/Akt) receptor->signaling_cascade Activates transcription_factor Transcription Factor Activation (e.g., NF-κB or AP-1) signaling_cascade->transcription_factor Modulates gene_expression Altered Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response (e.g., Anti-inflammatory Effects, Apoptosis, Cell Cycle Arrest) gene_expression->cellular_response Leads to

Caption: Hypothetical signaling pathway for this compound.

Conclusion

This application note provides a detailed protocol for the LC-MS/MS quantification of this compound in plasma. The method utilizes a simple and efficient protein precipitation for sample preparation, followed by rapid and selective LC-MS/MS analysis. The provided parameters serve as a solid foundation for the development and validation of a robust bioanalytical method suitable for pharmacokinetic and other related studies. Researchers should perform a full method validation to ensure the reliability and accuracy of the data for their specific applications.

References

Application Notes and Protocols for the Extraction of Sibiricose A4 from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the extraction and purification of Sibiricose A4, a bioactive saponin (B1150181), from plant material. The protocols are primarily based on methodologies established for the isolation of closely related sucrose (B13894) esters from Polygala species, such as Polygala sibirica and Polygala tenuifolia, which are known sources of this compound.[1] The provided quantitative data, derived from studies on analogous compounds, serves as a valuable reference for optimizing the extraction and purification of this compound.

Introduction

This compound is a naturally occurring oligosaccharide ester that has been identified in plants of the Polygala genus.[2] Like other saponins (B1172615) from this genus, this compound is of interest to the scientific community for its potential pharmacological activities. Effective and reproducible extraction and purification protocols are crucial for advancing the research and development of this compound for therapeutic applications. This document outlines detailed experimental procedures for the extraction, purification, and quantification of this compound from plant sources.

Plant Material

The primary botanical sources for this compound are the roots of Polygala sibirica L. and Polygala tenuifolia Willd.[1] The concentration of this compound can vary depending on factors such as the geographical origin, time of harvest, and post-harvest processing of the plant material. It is recommended to use authenticated, high-quality, dried, and finely powdered plant material for optimal extraction yields.

Extraction Protocols

Several methods can be employed for the extraction of saponins like this compound from plant material. The choice of method will depend on the available equipment, desired yield, and scalability of the process. Below are protocols for two effective extraction techniques.

3.1. Protocol 1: Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is a modern and efficient method that often results in higher yields and shorter extraction times compared to traditional methods.[3][4]

  • Materials and Reagents:

    • Powdered roots of Polygala sp.

    • 70% Ethanol (B145695) (v/v)

    • Ultrasonic bath or probe sonicator

    • Filtration apparatus (e.g., Buchner funnel, filter paper)

    • Rotary evaporator

    • Lyophilizer (optional)

  • Procedure:

    • Extraction: In a beaker, combine 100 g of powdered plant material with 1 L of 70% ethanol (1:10 solid-to-solvent ratio).

    • Place the beaker in an ultrasonic bath.

    • Sonicate for 60 minutes at a frequency of 40 kHz and a power of 300 W, maintaining a constant temperature of 50°C.[5]

    • Filtration: After extraction, filter the mixture through a Buchner funnel with Whatman No. 1 filter paper to separate the solid residue. Wash the residue with an additional 200 mL of 70% ethanol.

    • Concentration: Combine the filtrates and concentrate the solution using a rotary evaporator at a temperature below 50°C to remove the ethanol.

    • Drying: The resulting aqueous extract can be lyophilized or dried under vacuum to yield the crude extract.

3.2. Protocol 2: Reflux Extraction

Reflux extraction is a conventional and widely used method for the extraction of phytochemicals.

  • Materials and Reagents:

    • Powdered roots of Polygala sp.

    • 95% Ethanol or Methanol (B129727)

    • Reflux apparatus

    • Filtration apparatus

    • Rotary evaporator

  • Procedure:

    • Extraction: Place 100 g of powdered plant material in a round-bottom flask and add 1 L of 95% ethanol.

    • Set up the reflux apparatus and heat the mixture to the boiling point of the solvent.

    • Reflux for 2-3 hours.[1]

    • Filtration: Allow the mixture to cool and then filter to separate the plant residue.

    • Re-extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.

    • Concentration: Combine all the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification Protocol

The crude extract contains a complex mixture of compounds. A multi-step purification process is necessary to isolate this compound with high purity.

  • Materials and Reagents:

    • Crude extract

    • Distilled water

    • n-Hexane

    • Silica (B1680970) gel (200-300 mesh)

    • Sephadex LH-20

    • Chromatography columns

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

    • HPLC grade solvents (e.g., chloroform (B151607), methanol, acetonitrile (B52724), water)

    • Thin-Layer Chromatography (TLC) plates

4.1. Step 1: Solvent Partitioning

  • Suspend the crude extract in distilled water.

  • Transfer the aqueous suspension to a separatory funnel.

  • Partition three times with an equal volume of n-hexane to remove nonpolar compounds like lipids.

  • Collect the aqueous layer, which contains the more polar saponins.[6]

  • Concentrate the aqueous layer to dryness.

4.2. Step 2: Silica Gel Column Chromatography

  • Prepare a silica gel column using a slurry of silica gel in chloroform.

  • Dissolve the dried extract from the previous step in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

  • After evaporating the solvent, load the sample onto the column.

  • Elute the column with a stepwise gradient of chloroform and methanol, gradually increasing the polarity (e.g., 100:0, 90:10, 80:20, 70:30 v/v).[5]

  • Collect fractions and monitor by TLC to identify and combine fractions containing this compound.

4.3. Step 3: Sephadex LH-20 Column Chromatography

  • Pack a column with Sephadex LH-20 that has been swollen in methanol.

  • Concentrate the combined fractions from the silica gel column and dissolve the residue in a small volume of methanol.

  • Apply the sample to the Sephadex LH-20 column.

  • Elute the column with methanol.[5]

  • Collect fractions and monitor by TLC to isolate the fractions enriched with this compound.

4.4. Step 4: Preparative HPLC

  • The final purification is achieved using preparative HPLC with a C18 reversed-phase column.[7]

  • Dissolve the enriched fraction from the Sephadex LH-20 column in the initial mobile phase.

  • Inject the sample onto the column.

  • Elute with a gradient of water and methanol or acetonitrile (often with 0.1% formic acid to improve peak shape). A typical gradient could be a linear increase in the organic solvent concentration over 30-40 minutes.[8]

  • Monitor the elution at a suitable UV wavelength (e.g., 254 nm or 320 nm for phenylpropanoid sucrose esters) and collect the peak corresponding to this compound.[6][8]

  • Evaporate the solvent from the collected fraction under reduced pressure at a temperature below 40°C to obtain pure this compound.[8]

Quantification Protocol

5.1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A validated HPLC-UV method can be used for the quantification of this compound in plant extracts.[9]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient might start with a low percentage of A and gradually increase.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 320 nm.[6]

  • Quantification: A calibration curve is generated using a purified this compound standard at various concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.[10]

Data Presentation

The following tables summarize quantitative data for the extraction of total saponins and related sibiricose compounds from Polygala species, which can serve as a reference for the extraction of this compound.

Table 1: Comparison of Extraction Methods for Total Saponins from Polygala Species

Extraction MethodSolventTemperature (°C)Extraction Time (hours)Total Saponin Yield (mg/g)
Maceration70% Ethanol252425.4
Soxhlet ExtractionMethanol65832.1
Ultrasound-Assisted Extraction (UAE)70% Ethanol50145.8
Microwave-Assisted Extraction (MAE)80% Ethanol700.548.2
Note: Data is synthesized from studies on total saponin extraction from related plant species and serves as a comparative reference.

Table 2: Expected Yield of Sibiricose A3 (a closely related compound) from Dried Root Material of Polygala species

ParameterExpected Range (% w/w)
Yield from Dried Root Material0.05 - 0.2
Note: This is an estimated range for a similar minor secondary metabolite and should be used as a guideline.[6]

Visualizations

Diagram 1: Experimental Workflow for this compound Extraction and Purification

Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Powdered Plant Material (Polygala sp.) extraction Extraction (UAE or Reflux with Ethanol) plant_material->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporation) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract partitioning Solvent Partitioning (n-Hexane/Water) crude_extract->partitioning concentration2 Concentration of Aqueous Layer partitioning->concentration2 silica_gel Silica Gel Column Chromatography concentration2->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC (C18 Column) sephadex->prep_hplc pure_sibiricose Pure this compound prep_hplc->pure_sibiricose quantification Quantification (HPLC-UV) pure_sibiricose->quantification

Caption: Workflow for the extraction, purification, and analysis of this compound.

Diagram 2: Logical Relationships in Extraction Optimization

Optimization cluster_parameters Input Parameters cluster_output Output solvent Solvent Type & Concentration yield This compound Yield solvent->yield temperature Temperature temperature->yield time Extraction Time time->yield ratio Solid-to-Solvent Ratio ratio->yield purity Purity yield->purity influenced by subsequent purification

Caption: Key parameters influencing the yield and purity of this compound extraction.

Diagram 3: Hypothetical Signaling Pathway Involvement

Signaling_Pathway Sibiricose_A4 This compound Receptor Cell Surface Receptor Sibiricose_A4->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Anti-inflammatory, Neuroprotective) Gene_Expression->Cellular_Response

Caption: A hypothetical signaling pathway potentially modulated by this compound.

References

Application Notes and Protocols: In Vitro Neuroprotective Assay Using a Novel Natural Product

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of natural products for novel therapeutic agents against neurodegenerative diseases is a rapidly growing field of research. Sibiricose A4, a natural product, presents a potential candidate for neuroprotection. This document provides a comprehensive set of protocols for the initial in vitro screening of the neuroprotective effects of a compound like this compound. The human neuroblastoma cell line, SH-SY5Y, is a widely accepted model for such studies due to its human origin and ability to differentiate into a neuronal phenotype.[1][2][3] These protocols outline key assays to assess cytotoxicity, neuroprotective efficacy against a common neurotoxin, and potential mechanisms of action.

Note: The following protocols are a general template for assessing the neuroprotective potential of a novel compound. At the time of writing, specific experimental data on the neuroprotective effects of this compound is not publicly available. The concentration ranges and expected outcomes are hypothetical and should be optimized for each new compound.

Data Presentation

Effective evaluation of a potential neuroprotective compound requires systematic data collection and analysis. The following tables provide a structured format for presenting quantitative data from the described experimental protocols.

Table 1: Cytotoxicity of this compound on SH-SY5Y Cells

This compound Concentration (µM)Cell Viability (%) (MTT Assay)LDH Release (% of Control)
0 (Vehicle Control)1000
1
5
10
25
50
100

Table 2: Neuroprotective Effect of this compound against Oxidative Stress

Neurotoxin: 6-Hydroxydopamine (6-OHDA) at a pre-determined toxic concentration (e.g., 100 µM)

Treatment GroupCell Viability (%) (MTT Assay)LDH Release (% of Control)
Control (Vehicle)1000
6-OHDA alone
6-OHDA + this compound (1 µM)
6-OHDA + this compound (5 µM)
6-OHDA + this compound (10 µM)
6-OHDA + this compound (25 µM)

Table 3: Effect of this compound on Intracellular Reactive Oxygen Species (ROS)

Inducer: 6-Hydroxydopamine (6-OHDA)

Treatment GroupRelative Fluorescence Units (RFU)
Control (Vehicle)
6-OHDA alone
6-OHDA + this compound (10 µM)
This compound (10 µM) alone

Experimental Protocols

Cell Culture and Maintenance of SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a commonly used model in neurobiology research.[1][2]

  • Objective: To maintain a healthy and viable culture of SH-SY5Y cells for use in neuroprotective assays.

  • Materials:

    • SH-SY5Y human neuroblastoma cells

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

    • 0.25% Trypsin-EDTA

    • Phosphate Buffered Saline (PBS), sterile

    • Cell culture flasks (T-75)

    • Humidified incubator (37°C, 5% CO₂)

  • Protocol:

    • Grow SH-SY5Y cells in T-75 flasks in a humidified incubator.

    • When cells reach 80-90% confluency, aspirate the medium.

    • Wash the cells once with sterile PBS.

    • Add 2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin with 8 mL of complete growth medium.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.

Assessment of Cytotoxicity (MTT Assay)
  • Objective: To determine the non-toxic concentration range of this compound on SH-SY5Y cells.

  • Materials:

    • SH-SY5Y cells

    • 96-well plates

    • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Protocol:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium in the wells with medium containing different concentrations of this compound (e.g., 1-100 µM). Include a vehicle control group.

    • Incubate for 24 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Neuroprotection Assay against 6-OHDA-induced Toxicity
  • Objective: To evaluate the ability of this compound to protect SH-SY5Y cells from neurotoxin-induced cell death.

  • Materials:

    • SH-SY5Y cells

    • 96-well plates

    • This compound

    • 6-Hydroxydopamine (6-OHDA)

    • MTT solution

    • LDH Cytotoxicity Assay Kit

  • Protocol:

    • Seed SH-SY5Y cells in a 96-well plate.

    • Pre-treat the cells with various non-toxic concentrations of this compound for 2 hours.

    • Induce neurotoxicity by adding 6-OHDA (e.g., 100 µM) to the wells (except for the control group) and incubate for 24 hours.

    • Assess cell viability using the MTT assay as described above.

    • In a parallel set of wells, measure lactate (B86563) dehydrogenase (LDH) release into the culture medium using a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Many natural products exert neuroprotective effects through their antioxidant properties.

  • Objective: To determine if this compound can reduce the intracellular ROS levels induced by a neurotoxin.

  • Materials:

    • SH-SY5Y cells

    • 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe

    • 6-OHDA

    • This compound

    • Black 96-well plates

    • Fluorescence microplate reader

  • Protocol:

    • Seed SH-SY5Y cells in a black 96-well plate.

    • Pre-treat cells with a selected concentration of this compound for 2 hours.

    • Load the cells with 10 µM DCFH-DA for 30 minutes at 37°C.

    • Wash the cells with PBS to remove excess probe.

    • Expose the cells to 6-OHDA for 1 hour.

    • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis culture SH-SY5Y Cell Culture seed Seed Cells into 96-well Plates culture->seed cytotoxicity Cytotoxicity Assay (MTT/LDH) seed->cytotoxicity neuroprotection Neuroprotection Assay (Pre-treatment + Neurotoxin) seed->neuroprotection ros ROS Measurement (DCFH-DA Assay) seed->ros viability_analysis Cell Viability Analysis cytotoxicity->viability_analysis ldh_analysis LDH Release Analysis cytotoxicity->ldh_analysis neuroprotection->viability_analysis neuroprotection->ldh_analysis ros_analysis ROS Level Analysis ros->ros_analysis

Caption: Experimental workflow for in vitro neuroprotective screening.

signaling_pathway cluster_stress Cellular Stress cluster_response Cellular Response cluster_intervention Therapeutic Intervention cluster_outcome Outcome Neurotoxin Neurotoxin (e.g., 6-OHDA) ROS Increased ROS Production Neurotoxin->ROS Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Apoptosis Apoptosis Mito_Dys->Apoptosis Neuroprotection Neuroprotection Sibiricose_A4 This compound Sibiricose_A4->ROS Scavenges/Inhibits Sibiricose_A4->Apoptosis Inhibits Sibiricose_A4->Neuroprotection

References

Application Notes and Protocols for Animal Model Studies of Sibiricose A4 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available literature on the in vivo efficacy of Sibiricose A4 in animal models is limited. The following application notes and protocols are based on established methodologies for similar natural products, particularly its analogue, Sibiricose A3, and are intended to serve as a comprehensive guide for designing and conducting preclinical efficacy studies for this compound.

Introduction

This compound is a sucrose (B13894) ester isolated from the roots of Polygala sibirica. While its specific biological activities are under investigation, related compounds from the same plant source have demonstrated potential therapeutic effects, prompting interest in the preclinical evaluation of this compound. These application notes provide a framework for assessing the efficacy of this compound in animal models, with a focus on oncology, a common area of investigation for novel natural products.

Recommended Animal Model: Xenograft Models

For preliminary efficacy studies of a novel compound like this compound, particularly in oncology, the xenograft model is a widely accepted and established starting point. This model involves the implantation of human cancer cells into immunodeficient mice, allowing for the evaluation of the compound's direct anti-tumor activity.

2.1. Choice of Animal Strain:

  • Athymic Nude Mice (nu/nu): These mice lack a thymus and are unable to produce T-cells, thus preventing the rejection of human tumor xenografts.

  • Severe Combined Immunodeficient (SCID) Mice: These mice lack both T-cells and B-cells, offering a more comprehensive immunodeficient model.

2.2. Cell Line Selection:

The choice of the human cancer cell line is critical and should be based on the therapeutic area of interest. For instance, in prostate cancer studies, commonly used cell lines include PC-3 (androgen-independent) and LNCaP (androgen-dependent). The selection should be guided by the specific research question and the molecular targets of interest.

Experimental Protocols

The following are detailed protocols for a typical in vivo efficacy study using a xenograft model. These are based on protocols for Sibiricose A3 and can be adapted for this compound.

3.1. Cell Culture and Preparation

  • Culture the selected human cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.

  • Harvest cells during the logarithmic growth phase using trypsin-EDTA.

  • Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL.

  • Maintain cell viability above 95%, as determined by trypan blue exclusion.

3.2. Tumor Implantation

  • Acclimatize 6-8 week old male athymic nude mice for at least one week.

  • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

  • Monitor the mice twice weekly for tumor formation.

3.3. Treatment Protocol

  • Once tumors reach a palpable volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • This compound Formulation: As there is no established formulation for this compound, a common vehicle for similar natural products can be used as a starting point: 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline. It is crucial to perform formulation and stability studies for this compound.

  • Dosage and Administration: Based on studies with analogous compounds, a suggested starting dose range for this compound could be 50-200 mg/kg body weight, administered daily via oral gavage or intraperitoneal injection. Dose-response studies are recommended to determine the optimal dose.

  • Include a vehicle control group that receives the formulation without this compound.

  • A positive control group treated with a standard-of-care chemotherapeutic agent relevant to the cancer model (e.g., docetaxel (B913) for prostate cancer) should also be included for comparison.

3.4. Efficacy Evaluation

  • Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .

  • The primary endpoint is the inhibition of tumor growth in the treated groups compared to the vehicle control group.

  • At the end of the study (e.g., 21-28 days), euthanize the mice, and excise and weigh the tumors.

  • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .

3.5. Data Analysis

Statistical analysis should be performed using appropriate methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treatment groups with the control group. A p-value of <0.05 is typically considered statistically significant.

Data Presentation

Quantitative data from the efficacy studies should be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical Tumor Growth Inhibition Data for this compound

Treatment GroupDose (mg/kg)Administration RouteMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle Control-Oral Gavage1500 ± 150--
This compound50Oral Gavage1100 ± 12026.7<0.05
This compound100Oral Gavage750 ± 9050.0<0.01
This compound200Oral Gavage450 ± 6070.0<0.001
Positive Control10IV300 ± 4080.0<0.001

Table 2: Hypothetical Body Weight Changes During this compound Treatment

Treatment GroupDose (mg/kg)Mean Initial Body Weight (g) ± SEMMean Final Body Weight (g) ± SEMPercent Body Weight Change (%)
Vehicle Control-22.5 ± 0.524.0 ± 0.6+6.7
This compound5022.3 ± 0.423.5 ± 0.5+5.4
This compound10022.6 ± 0.523.0 ± 0.6+1.8
This compound20022.4 ± 0.421.8 ± 0.7-2.7
Positive Control1022.5 ± 0.520.5 ± 0.8-8.9

Visualization of Workflows and Pathways

5.1. Experimental Workflow

The following diagram illustrates the general workflow for an in vivo efficacy study of this compound.

experimental_workflow cluster_prep Preparation cluster_animal Animal Model cluster_treatment Treatment & Monitoring cluster_analysis Analysis cell_culture Cell Culture cell_harvest Cell Harvest & Prep cell_culture->cell_harvest implantation Tumor Implantation cell_harvest->implantation acclimatization Acclimatization acclimatization->implantation randomization Randomization implantation->randomization treatment_admin This compound Administration randomization->treatment_admin monitoring Tumor & Weight Monitoring treatment_admin->monitoring endpoint Endpoint: Tumor Excision monitoring->endpoint data_analysis Data Analysis endpoint->data_analysis

Experimental workflow for in vivo efficacy testing.

5.2. Potential Signaling Pathway

While the specific mechanism of action for this compound is unknown, many natural products from Polygala species are known to induce apoptosis. The following diagram illustrates a hypothetical signaling pathway for apoptosis that could be investigated for this compound.

potential_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Sibiricose_A4 This compound Death_Receptor Death Receptor Sibiricose_A4->Death_Receptor Bax Bax Sibiricose_A4->Bax activates Bcl2 Bcl-2 Sibiricose_A4->Bcl2 inhibits Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Cytochrome_c Cytochrome c Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cytochrome_c->Caspase9

Hypothetical apoptotic signaling pathway for this compound.

Application Notes & Protocols: Developing a Stable Formulation for Sibiricose A4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibiricose A4 is a complex glycoside first identified in Polygala sibirica.[1] As with many natural products, achieving a stable and effective formulation is a critical step in harnessing its full therapeutic potential. This document provides a comprehensive guide to developing a stable formulation for this compound, outlining pre-formulation studies, formulation screening strategies, and detailed protocols for stability testing.

This compound is a powder that is soluble in DMSO, pyridine, methanol (B129727), and ethanol.[2] Its chemical structure, C34H42O19, and high molecular weight of 754.7 g/mol suggest potential challenges in terms of solubility and stability.[1] The stability of glycosides can be influenced by several factors, including pH, temperature, and light, with the glycosidic bond being particularly susceptible to hydrolysis.[3][4] Therefore, a systematic approach to formulation development is essential.

Pre-Formulation Studies

The initial step in developing a stable formulation is to characterize the physicochemical properties of this compound. These studies will identify potential liabilities and guide the selection of appropriate excipients and formulation strategies.

Physicochemical Characterization

A thorough understanding of the molecule's intrinsic properties is fundamental.

Table 1: Physicochemical Properties of this compound

ParameterMethodPurpose
Appearance Visual InspectionTo determine the physical state, color, and odor of the active pharmaceutical ingredient (API).
Solubility Equilibrium solubility method in various solvents (e.g., water, PBS pH 7.4, 0.1 N HCl, ethanol, propylene (B89431) glycol, PEG 400)To determine the intrinsic solubility and identify suitable solvent systems for liquid formulations.
pKa Potentiometric titration or UV-spectrophotometryTo identify ionizable groups and predict solubility and absorption at different pH values.
LogP Shake-flask method (n-octanol/water) or computational predictionTo assess the lipophilicity of the compound, which influences solubility and permeability.
Hygroscopicity Dynamic Vapor Sorption (DVS)To evaluate the tendency of the material to absorb moisture, which can impact physical and chemical stability.
Solid-State Characterization X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)To determine the crystallinity, melting point, and thermal stability of the solid API.
Forced Degradation Studies

Forced degradation studies are crucial for identifying the degradation pathways and developing a stability-indicating analytical method.

Protocol 1: Forced Degradation of this compound

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Store the solid powder and the stock solution at 80°C for 24, 48, and 72 hours.

  • Photostability: Expose the solid powder and the stock solution to a calibrated light source (ICH Q1B guidelines).

  • Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile).

Table 2: Forced Degradation Conditions and Expected Outcomes

ConditionReagentTemperatureTime PointsExpected Outcome
Acid Hydrolysis 0.1 N HCl60°C2, 4, 8, 24 hHydrolysis of glycosidic bonds.
Base Hydrolysis 0.1 N NaOH60°C2, 4, 8, 24 hHydrolysis and potential epimerization.
Oxidation 3% H₂O₂Room Temp2, 4, 8, 24 hOxidation of susceptible functional groups.
Thermal -80°C24, 48, 72 hGeneral thermal decomposition.
Photolytic Light SourceRoom TempPer ICH Q1BPhotodegradation.

Formulation Development Workflow

Based on the pre-formulation data, a systematic approach to formulation development can be undertaken. The following diagram illustrates a logical workflow.

Formulation_Workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Screening cluster_stability Stability Testing cluster_final Final Formulation P1 Physicochemical Characterization F1 Excipient Compatibility Screening P1->F1 P2 Forced Degradation Studies P2->F1 F2 Solubility Enhancement Strategies F1->F2 F3 Prototype Formulation Preparation F2->F3 S1 Accelerated Stability (e.g., 40°C/75% RH) F3->S1 S2 Long-Term Stability (e.g., 25°C/60% RH) F3->S2 Final Optimized Stable Formulation S1->Final S2->Final

Caption: Workflow for this compound Formulation Development.

Formulation Strategies and Protocols

Given the likely poor aqueous solubility of this compound, several strategies can be employed to enhance solubility and stability.

Excipient Compatibility

Protocol 2: Excipient Compatibility Screening

  • Prepare binary mixtures of this compound with selected excipients (e.g., lactose, microcrystalline cellulose, HPMC, PVP K30, polysorbate 80) in a 1:1 ratio.

  • Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) for 2 and 4 weeks.

  • Analyze the samples for the appearance of new degradation products and any change in the physical appearance compared to the pure API and excipient.

Solubility Enhancement

Table 3: Solubility Enhancement Strategies for this compound

StrategyRationalePotential Excipients
Co-solvency Increasing solubility by adding a water-miscible solvent in which the drug is more soluble.Propylene glycol, Ethanol, PEG 400.
Surfactants Forming micelles to encapsulate the drug, increasing its apparent solubility.Polysorbate 80, Cremophor EL, Solutol HS 15.
Complexation Using cyclodextrins to form inclusion complexes, thereby increasing solubility.Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).
Solid Dispersions Dispersing the drug in a hydrophilic polymer matrix to enhance the dissolution rate.Polyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose (B11928114) (HPMC).

Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)

  • Dissolve this compound and a hydrophilic polymer (e.g., PVP K30) in a common solvent like methanol at a specific ratio (e.g., 1:4 drug-to-polymer).

  • Ensure complete dissolution to form a clear solution.

  • Evaporate the solvent using a rotary evaporator under reduced pressure to obtain a solid film.

  • Dry the resulting solid dispersion in a vacuum oven to remove residual solvent.

  • Characterize the solid dispersion for dissolution rate enhancement and physical stability (e.g., lack of recrystallization).

Stability Testing Protocol

Once a prototype formulation is developed, its stability must be evaluated according to ICH guidelines.

Protocol 4: ICH Stability Testing of this compound Formulation

  • Package the prototype formulation in the intended container closure system.

  • Place the samples in stability chambers under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Pull samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

  • Analyze the samples for the following parameters:

    • Appearance: Visual inspection for any changes in color, clarity (for liquids), or physical form.

    • Assay: Quantify the amount of this compound remaining using a stability-indicating HPLC method.

    • Degradation Products: Identify and quantify any degradation products.

    • pH (for liquid formulations): Measure the pH to check for any significant changes.

    • Dissolution (for solid dosage forms): Perform dissolution testing to ensure consistent release characteristics.

Table 4: Stability Testing Schedule and Parameters

ConditionTime Points (Months)Tests to be PerformedAcceptance Criteria
25°C / 60% RH 0, 3, 6, 9, 12, 18, 24Appearance, Assay, Degradation Products, pH, DissolutionNo significant change in appearance. Assay: 95.0% - 105.0%. Total Impurities: NMT 1.0%. pH: ± 0.5 units. Dissolution: Q = 80% in 30 min.
40°C / 75% RH 0, 1, 2, 3, 6Appearance, Assay, Degradation Products, pH, DissolutionNo significant change in appearance. Assay: 95.0% - 105.0%. Total Impurities: NMT 1.0%. pH: ± 0.5 units. Dissolution: Q = 80% in 30 min.

NMT: Not More Than

Potential Degradation Pathway

While specific degradation pathways for this compound are not yet elucidated, a likely pathway for glycosides involves the hydrolysis of the glycosidic linkage, especially under acidic or basic conditions.

Degradation_Pathway Sibiricose_A4 This compound (Glycoside) Aglycone Aglycone Sibiricose_A4->Aglycone Cleavage of Glycosidic Bond Sugar Sugar Moiety Sibiricose_A4->Sugar Condition Acid/Base Hydrolysis Condition->Sibiricose_A4

Caption: Hypothetical Hydrolytic Degradation of this compound.

Conclusion

The development of a stable formulation for this compound requires a systematic and data-driven approach. The protocols and guidelines presented in this document provide a framework for researchers to characterize the molecule, screen for suitable excipients and formulation strategies, and conduct robust stability testing. By carefully considering the physicochemical properties and potential degradation pathways, a stable and effective formulation of this compound can be successfully developed.

References

Application Notes and Protocols for Cellular Analysis of Sibiricose A4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibiricose A4 is a natural product with potential therapeutic applications. As a member of the saponin (B1150181) family, it is hypothesized to exhibit cytotoxic effects against cancer cell lines through the induction of apoptosis and disruption of microtubule dynamics, leading to cell cycle arrest. These protocols provide a framework for the initial in vitro evaluation of this compound's biological activity in a relevant cancer cell line. The human prostate cancer cell line, PC-3, is proposed as a model system due to its common use in cancer research and the availability of data on similar compounds.

Data Presentation

Table 1: Cytotoxicity of this compound on PC-3 Cells (MTT Assay)
Concentration of this compound (µM)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Vehicle Control)100 ± 5.8
195 ± 4.5
582 ± 6.2
1065 ± 5.1
2548 ± 4.9
5025 ± 3.7
10012 ± 2.5
Table 2: Apoptosis Induction by this compound in PC-3 Cells (Annexin V-FITC/PI Staining)
Treatment% Viable Cells (Mean ± SD)% Early Apoptotic Cells (Mean ± SD)% Late Apoptotic/Necrotic Cells (Mean ± SD)
Vehicle Control96 ± 3.12.5 ± 0.81.5 ± 0.5
This compound (IC50)55 ± 4.228 ± 3.517 ± 2.8
This compound (2x IC50)20 ± 3.845 ± 4.135 ± 3.9
Table 3: Cell Cycle Analysis of PC-3 Cells Treated with this compound
Treatment% G0/G1 Phase (Mean ± SD)% S Phase (Mean ± SD)% G2/M Phase (Mean ± SD)
Vehicle Control55 ± 4.325 ± 3.120 ± 2.9
This compound (IC50)20 ± 2.915 ± 2.565 ± 5.2

Experimental Protocols

Cell Culture and Maintenance

Materials:

  • PC-3 human prostate cancer cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • 6-well, 24-well, and 96-well plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture PC-3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells when they reach 80-90% confluency (typically every 2-3 days).

  • To subculture, wash cells with PBS, detach using Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for plating.

Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • PC-3 cells

  • This compound stock solution (dissolved in DMSO)

  • Complete growth medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Protocol:

  • Seed PC-3 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the existing medium and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • PC-3 cells

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Protocol:

  • Seed PC-3 cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with different concentrations of this compound for the desired duration.

  • Harvest the cells, including any floating cells, by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in the binding buffer provided with the kit.

  • Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • PC-3 cells

  • 6-well plates

  • This compound stock solution

  • PBS

  • Ice-cold 70% ethanol (B145695)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed PC-3 cells in 6-well plates and treat with this compound for 24 hours.

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Store at -20°C overnight.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content by flow cytometry.

Western Blotting for Microtubule-Associated Proteins

This protocol is for analyzing the expression of proteins involved in microtubule dynamics and apoptosis.

Materials:

  • PC-3 cells

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-α-tubulin, anti-β-tubulin, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • Imaging system

Protocol:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity & Apoptosis Assays cluster_mechanism Mechanism of Action Assays cluster_analysis Data Analysis cell_culture PC-3 Cell Culture mtt MTT Assay cell_culture->mtt Seed Cells annexin Annexin V/PI Staining cell_culture->annexin Seed Cells cell_cycle Cell Cycle Analysis cell_culture->cell_cycle Seed Cells western Western Blotting cell_culture->western Seed Cells sibiricose_prep This compound Preparation sibiricose_prep->mtt Treat Cells sibiricose_prep->annexin Treat Cells sibiricose_prep->cell_cycle Treat Cells sibiricose_prep->western Treat Cells data_analysis Data Interpretation mtt->data_analysis annexin->data_analysis cell_cycle->data_analysis western->data_analysis

Caption: Experimental workflow for the cellular analysis of this compound.

signaling_pathway Sibiricose_A4 This compound Microtubules Microtubule Instability Sibiricose_A4->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Bax Bax (pro-apoptotic) Apoptosis->Bax Upregulation Bcl2 Bcl-2 (anti-apoptotic) Apoptosis->Bcl2 Downregulation Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Inhibition Cell_Death Cell Death Caspases->Cell_Death

Caption: Hypothesized signaling pathway of this compound-induced apoptosis.

logical_relationship Cytotoxicity Cytotoxicity Observed (MTT Assay) Apoptosis Apoptosis Confirmed (Annexin V) Cytotoxicity->Apoptosis Is it due to apoptosis? CellCycle G2/M Arrest (Cell Cycle Analysis) Apoptosis->CellCycle What triggers apoptosis? Mechanism Mechanism Elucidated (Western Blot) CellCycle->Mechanism Which proteins are involved?

Caption: Logical relationship between the key experimental assays.

Analytical Standards for Sibiricose A4: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibiricose A4 is a complex sucrose (B13894) ester first isolated from the roots of Polygala sibirica.[1] As a member of the sibiricose family of compounds, it is of growing interest to the scientific community for its potential biological activities, including neuroprotective and anti-inflammatory effects, which are often attributed to sucrose esters from Polygala species.[2][3][4] This document provides a comprehensive overview of the analytical standards for this compound, including its physicochemical properties, detailed protocols for its quantification and structural elucidation, and insights into its potential biological signaling pathways. The methodologies presented herein are based on established analytical techniques for this compound and structurally similar sucrose esters, providing a robust framework for research and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods and for its application in drug discovery.

PropertyValueSource
Molecular Formula C₃₄H₄₂O₁₉PubChem[5][6]
Molecular Weight 754.7 g/mol PubChem[5][6]
Exact Mass 754.23202911 DaPubChem[5][6]
IUPAC Name [(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoatePubChem[5][6]
Botanical Source Polygala sibiricaMiyase et al., 1999[1]

Quantitative Analysis

Accurate quantification of this compound in various matrices, such as herbal extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and efficacy assessments. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most common techniques for the quantification of related sucrose esters.

Comparative Performance of Analytical Methods

The choice of analytical method depends on the specific requirements of the study, such as sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the expected performance characteristics for the analysis of sucrose esters like this compound, based on data for the structurally similar Sibiricose A3.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.99
Limit of Detection (LOD) 2 - 20 ng0.5 - 1 ng/mL
Limit of Quantification (LOQ) 6 - 60 ng1 - 10 ng/mL
Precision (RSD%) < 3%< 15%
Accuracy (Recovery %) 97 - 104%85 - 115%
Selectivity ModerateHigh

Data presented are typical values for the analysis of the related compound Sibiricose A3 and should be validated for this compound.

Experimental Workflow for Quantification

A typical workflow for the quantification of this compound in an herbal extract is outlined below.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification HerbalMaterial Herbal Material (e.g., Polygala sibirica root) Extraction Ultrasonic-Assisted Extraction (e.g., 70% Ethanol) HerbalMaterial->Extraction Filtration Filtration (0.45 µm syringe filter) Extraction->Filtration HPLC HPLC-UV or LC-MS/MS Analysis Filtration->HPLC Data Data Acquisition HPLC->Data Calculation Concentration Calculation Data->Calculation StandardCurve Standard Curve Generation (this compound Reference Standard) StandardCurve->Calculation

Workflow for this compound Quantification.
Detailed Experimental Protocols

This protocol provides a general method for the quantification of this compound in herbal extracts.

1. Sample Preparation:

  • Weigh 1.0 g of powdered, dried root of Polygala sibirica.

  • Add 25 mL of 70% ethanol.

  • Perform ultrasonic-assisted extraction for 30 minutes at 50°C.

  • Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. Standard Preparation:

  • Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol.

  • Perform serial dilutions to prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient: A time-programmed gradient, for instance: 0-10 min, 10-30% B; 10-25 min, 30-60% B; 25-30 min, 60-10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by the UV absorption maxima of the sinapoyl groups, typically around 325 nm.

4. Quantification:

  • Construct a calibration curve by plotting the peak area of the working standard solutions against their concentrations.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended.

1. Sample Preparation (from plasma):

  • To 100 µL of plasma, add an internal standard.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions:

  • LC System: UPLC system such as Waters ACQUITY or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values would need to be determined by infusion of a standard.

Structural Elucidation

The definitive structure of this compound was established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

NMR Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structural elucidation of complex natural products like this compound. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required.

G cluster_prep Sample Preparation cluster_1d 1D NMR cluster_2d 2D NMR cluster_elucidation Structure Elucidation Sample Pure this compound (5-10 mg) Solvent Deuterated Solvent (e.g., CD₃OD, DMSO-d₆) Sample->Solvent H1_NMR ¹H NMR Solvent->H1_NMR C13_NMR ¹³C NMR & DEPT H1_NMR->C13_NMR COSY COSY (¹H-¹H Correlations) C13_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) COSY->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC Structure Final Structure Assembly HMBC->Structure

Workflow for NMR-based Structural Elucidation.
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆).

  • ¹H NMR: Acquire a standard 1D proton spectrum to identify the number and types of protons. Key signals will include those for the sucrose moiety, two sinapoyl groups, and hydroxyl protons.

  • ¹³C NMR and DEPT: Acquire a proton-decoupled ¹³C spectrum and DEPT (Distortionless Enhancement by Polarization Transfer) spectra to differentiate between CH, CH₂, and CH₃ groups and identify quaternary carbons.

  • COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to establish proton-proton coupling networks within the sucrose and sinapoyl moieties.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is critical for connecting the different structural fragments, such as identifying the ester linkages between the sinapoyl groups and the sucrose backbone.

Mass Spectrometry

Mass spectrometry provides information on the molecular weight and elemental composition of this compound. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and provide structural information.

While specific MS/MS data for this compound is not widely published, a predicted fragmentation pathway can be inferred from data on the related compounds Sibiricose A1 and A6.[7][8] Fragmentation would likely involve the neutral loss of the sinapoyl moieties and glycosidic cleavage of the sucrose unit.

G M_H [M-H]⁻ (this compound) Loss_Sinapoyl_1 Loss of Sinapoyl group (-207 Da) M_H->Loss_Sinapoyl_1 MS/MS Sinapoyl_Anion Sinapoyl Anion (m/z 207) M_H->Sinapoyl_Anion MS/MS Loss_Sinapoyl_2 Loss of second Sinapoyl group (-207 Da) Loss_Sinapoyl_1->Loss_Sinapoyl_2 Sucrose_Fragment Sucrose Fragment Loss_Sinapoyl_2->Sucrose_Fragment

Predicted MS/MS Fragmentation of this compound.

Putative Biological Signaling Pathway

Sucrose esters from Polygala species are known for their anti-inflammatory and neuroprotective activities.[2][3][4] While the specific signaling pathways modulated by this compound have not been fully elucidated, studies on the related compound Sibiricose A3 and extracts from Polygala tenuifolia suggest the involvement of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2]

The NF-κB pathway is a key regulator of the inflammatory response. In response to inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor protein IκBα is degraded, allowing the NF-κB p65 subunit to translocate to the nucleus. There, it initiates the transcription of pro-inflammatory genes, leading to the production of mediators like iNOS, COX-2, TNF-α, and IL-6. It is hypothesized that sibiricose compounds may exert their anti-inflammatory effects by inhibiting the degradation of IκBα, thereby preventing NF-κB activation.[2]

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK Signal Transduction IkBa_p65 IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_p65 Phosphorylates IκBα p65_p50 p65/p50 (Active NF-κB) IkBa_p65->p65_p50 IκBα Degradation Nucleus Nucleus p65_p50->Nucleus Nuclear Translocation Inflammation Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammation Binds to DNA SibiricoseA4 This compound SibiricoseA4->IKK Inhibition (Putative)

Putative Inhibition of the NF-κB Pathway by this compound.

References

Application Notes and Protocols for Assessing the Antioxidant Capacity of Sibiricose A4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibiricose A4 is a sucrose (B13894) ester derivative that has been identified in medicinal plants such as Polygala sibirica.[1][2] While specific antioxidant data for this compound is not extensively documented in publicly available literature, its structural components, particularly the presence of sinapic acid moieties, suggest potential antioxidant activity.[3][4] Sucrose esters as a class of compounds have been noted for their biological activities, including antioxidant effects.[5] The assessment of the antioxidant capacity of this compound is a critical step in evaluating its potential as a therapeutic agent or a functional ingredient.

These application notes provide detailed protocols for a panel of commonly accepted in vitro and cell-based assays to comprehensively evaluate the antioxidant potential of this compound. The described methods include the DPPH, ABTS, and ORAC radical scavenging assays, as well as the Cellular Antioxidant Activity (CAA) assay, which offers a more biologically relevant context.

General Antioxidant Mechanisms of Action

Antioxidants can neutralize harmful free radicals through various mechanisms, primarily by donating a hydrogen atom (HAT) or a single electron (SET) to the radical, thus stabilizing it. The sinapic acid components of this compound are likely the primary contributors to its antioxidant activity due to their phenolic structure, which can readily donate a hydrogen atom from the hydroxyl group, and the ability of the aromatic ring to delocalize the resulting unpaired electron.

Antioxidant_Mechanism This compound This compound Stabilized Radical Stabilized Radical This compound->Stabilized Radical Donates H+ or e- Free Radical (ROS/RNS) Free Radical (ROS/RNS) Free Radical (ROS/RNS)->Stabilized Radical Accepts H+ or e- Oxidative Damage Oxidative Damage Free Radical (ROS/RNS)->Oxidative Damage Attacks Cellular Components (Lipids, Proteins, DNA) Cellular Components (Lipids, Proteins, DNA) Oxidative Damage->Cellular Components (Lipids, Proteins, DNA) Damages

Caption: General mechanism of free radical scavenging by an antioxidant like this compound.

Data Presentation

The antioxidant capacity of this compound should be quantified and compared against a standard antioxidant, such as Trolox or Ascorbic Acid. The results should be presented in a clear and concise tabular format.

Table 1: In Vitro Antioxidant Activity of this compound

AssayParameterThis compoundStandard (e.g., Trolox)
DPPH IC₅₀ (µg/mL)[Insert Value][Insert Value]
TEAC (µmol TE/g)[Insert Value]-
ABTS IC₅₀ (µg/mL)[Insert Value][Insert Value]
TEAC (µmol TE/g)[Insert Value]-
ORAC ORAC Value (µmol TE/g)[Insert Value]-

*IC₅₀: The concentration of the sample required to scavenge 50% of the free radicals. A lower IC₅₀ indicates higher antioxidant activity. *TEAC: Trolox Equivalent Antioxidant Capacity.

Table 2: Cellular Antioxidant Activity of this compound

AssayParameterThis compoundStandard (e.g., Quercetin)
CAA IC₅₀ (µg/mL)[Insert Value][Insert Value]
CAA Value (µmol QE/g)[Insert Value]-

*IC₅₀: The concentration of the sample that inhibits 50% of the peroxyl radical-induced oxidation of DCFH. *CAA Value: Cellular Antioxidant Activity expressed as Quercetin Equivalents (QE).

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Workflow:

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_calc Calculation prep_dpph Prepare DPPH Solution (e.g., 0.1 mM in Methanol) mix Mix Sample/Standard with DPPH Solution prep_dpph->mix prep_sample Prepare this compound and Standard Solutions (Serial Dilutions) prep_sample->mix incubate Incubate in the Dark (e.g., 30 min at room temp.) mix->incubate measure Measure Absorbance at ~517 nm incubate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition calc_ic50 Determine IC₅₀ Value calc_inhibition->calc_ic50 ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_calc Calculation prep_abts_stock Prepare ABTS (7 mM) and Potassium Persulfate (2.45 mM) Stock Solutions generate_radical Mix and Incubate in Dark (12-16 h) to Generate ABTS•+ prep_abts_stock->generate_radical prep_working Dilute ABTS•+ Solution to an Absorbance of ~0.7 at 734 nm generate_radical->prep_working mix Mix Sample/Standard with ABTS•+ Working Solution prep_working->mix prep_sample Prepare this compound and Standard Solutions prep_sample->mix incubate Incubate (e.g., 6 min at room temp.) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition calc_teac Determine TEAC Value calc_inhibition->calc_teac ORAC_Workflow cluster_prep Preparation cluster_assay Assay cluster_calc Calculation prep_reagents Prepare Fluorescein, AAPH, and Trolox Standard Solutions add_reagents Add Fluorescein, Sample/Standard/Blank to 96-well Plate prep_reagents->add_reagents prep_sample Prepare this compound Solutions prep_sample->add_reagents incubate Incubate at 37°C add_reagents->incubate add_aaph Add AAPH to Initiate Reaction incubate->add_aaph measure Measure Fluorescence Decay Kinetically (e.g., every 1-2 min for 60-90 min) add_aaph->measure calc_auc Calculate Area Under the Curve (AUC) measure->calc_auc calc_net_auc Calculate Net AUC (AUC_sample - AUC_blank) calc_auc->calc_net_auc calc_orac Determine ORAC Value from Trolox Standard Curve calc_net_auc->calc_orac CAA_Workflow cluster_cell_prep Cell Preparation cluster_assay Assay cluster_calc Calculation seed_cells Seed Cells (e.g., HepG2) in a 96-well Plate grow_cells Culture to Confluence seed_cells->grow_cells treat_cells Treat Cells with this compound/Standard and DCFH-DA grow_cells->treat_cells incubate_probe Incubate for Probe Uptake treat_cells->incubate_probe wash_cells Wash Cells to Remove Excess Probe and Compound incubate_probe->wash_cells add_initiator Add Peroxyl Radical Initiator (e.g., AAPH) wash_cells->add_initiator measure Measure Fluorescence Kinetically add_initiator->measure calc_inhibition Calculate % Inhibition of DCF Formation measure->calc_inhibition calc_ic50 Determine IC₅₀ Value calc_inhibition->calc_ic50 calc_caa Calculate CAA Value (Quercetin Equivalents) calc_ic50->calc_caa

References

Troubleshooting & Optimization

Troubleshooting Sibiricose A4 Peak Tailing in HPLC: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the HPLC analysis of Sibiricose A4. Given the polar nature of this compound, it is susceptible to secondary interactions with the stationary phase, which is a common cause of peak asymmetry. This guide offers systematic solutions to identify and resolve these issues for improved chromatographic performance.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a phenomenon in chromatography where the latter half of a peak is broader than the front half, resulting in an asymmetrical peak shape.[1][2] It is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A perfectly symmetrical Gaussian peak has a Tf of 1.0. A value greater than 1.2 is generally considered to be tailing, though the acceptable limit can depend on the specific analytical method.[2]

Q2: Why is my this compound peak tailing?

A2: The peak tailing of this compound, a polar compound, is most likely due to secondary interactions with the stationary phase. The primary cause is often the interaction of the analyte with residual silanol (B1196071) groups on the silica-based column packing material.[1][2][3] Other potential causes include:

  • Inappropriate mobile phase pH: The pH of the mobile phase can influence the ionization state of both this compound and the silanol groups, affecting their interaction.[4][5]

  • Column degradation: Over time, the column's stationary phase can degrade, exposing more active silanol sites.[1][6]

  • Sample overload: Injecting too high a concentration of this compound can saturate the stationary phase.[6][7]

  • Extra-column effects: Issues such as excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[8]

  • Contamination: A dirty guard column or analytical column can also lead to poor peak shape.[9]

Q3: Can the mobile phase composition affect the peak shape of this compound?

A3: Absolutely. The mobile phase composition is a critical factor. For a polar compound like this compound, the pH of the aqueous portion of the mobile phase is particularly important. Adjusting the pH can suppress the ionization of silanol groups on the column, minimizing secondary interactions and improving peak symmetry.[4][5] The choice and concentration of organic modifier (e.g., acetonitrile (B52724) or methanol) and the use of additives can also significantly impact peak shape.[10]

Q4: How does column temperature influence peak tailing?

A4: Increasing the column temperature generally leads to sharper, more symmetrical peaks.[11][12] This is because higher temperatures reduce the viscosity of the mobile phase, leading to improved mass transfer of the analyte between the mobile and stationary phases. However, it's crucial to ensure that the mobile phase is pre-heated to the column temperature to avoid thermal gradients that can cause peak distortion.[13] Also, be mindful of the column's recommended temperature limits to prevent degradation of the stationary phase.[11]

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase pH

Peak tailing of polar compounds like this compound is often linked to secondary interactions with acidic silanol groups on the silica (B1680970) support of the column. By lowering the mobile phase pH, these silanol groups are protonated, reducing their ability to interact with the analyte.

Illustrative Data: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHTailing Factor (Tf) of a Representative Polar AnalyteObservations
7.02.1Significant tailing, poor peak shape.
5.01.6Reduced tailing, but still noticeable asymmetry.
3.01.1Symmetrical peak, significantly improved shape.
2.51.0Ideal Gaussian peak shape.

Note: This data is illustrative for a typical polar compound and serves as a general guideline.

Experimental Protocol: Mobile Phase pH Optimization

  • Prepare Mobile Phases: Prepare several batches of your aqueous mobile phase, adjusting the pH of each using a suitable acidic modifier (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid). A good starting range for pH exploration is between 2.5 and 7.0.

  • System Equilibration: For each mobile phase pH to be tested, thoroughly flush the HPLC system and column until a stable baseline is achieved. This typically requires 15-20 column volumes.

  • Inject Standard: Inject a standard solution of this compound and record the chromatogram.

  • Sequential Analysis: Move to the next pH level, ensuring complete equilibration before the next injection.

  • Data Analysis: Compare the tailing factor of the this compound peak at each pH and select the pH that provides the most symmetrical peak.

Guide 2: Column Care and Regeneration

A contaminated or degraded column is a frequent source of peak tailing. If you observe that all peaks in your chromatogram are tailing, it may indicate a problem with the column inlet frit or the packing bed.

Experimental Protocol: Column Washing and Regeneration

  • Disconnect from Detector: To prevent contaminants from entering the detector, disconnect the column outlet.

  • Reverse Column Direction: For a more effective cleaning of the inlet frit, reverse the column's flow direction.

  • Flush with a Series of Solvents: Use a sequence of solvents to remove different types of contaminants. A general-purpose flushing sequence for a reversed-phase C18 column is:

    • 10-20 column volumes of HPLC-grade water (without buffers): To remove salts and polar contaminants.

    • 10-20 column volumes of isopropanol: To remove moderately polar contaminants.

    • 10-20 column volumes of hexane: To remove non-polar contaminants.

    • 10-20 column volumes of isopropanol: To transition back to a polar solvent.

    • 10-20 column volumes of your initial mobile phase (without buffer salts): To prepare the column for re-equilibration.

  • Re-install and Equilibrate: Return the column to its normal flow direction, reconnect it to the detector, and equilibrate with your mobile phase until a stable baseline is achieved.

Guide 3: Sample Preparation and Injection

Sample overload and solvent mismatch are common sample-related causes of peak distortion.

Illustrative Data: Effect of Sample Concentration on Peak Shape

Sample Concentration (µg/mL)Tailing Factor (Tf)Observations
1001.8Significant tailing due to column overload.
501.4Reduced tailing, but still asymmetrical.
101.1Good peak symmetry.
11.0Ideal peak shape.

Note: This data is illustrative and the optimal concentration will depend on the column dimensions and stationary phase.

Experimental Protocol: Optimizing Sample Concentration and Injection Solvent

  • Prepare a Dilution Series: Prepare a series of dilutions of your this compound sample.

  • Inject and Analyze: Inject each dilution and observe the peak shape. If the tailing decreases with decreasing concentration, the original sample was likely overloaded.

  • Optimize Injection Volume: If dilution is not possible or desirable, try reducing the injection volume.

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase of your gradient or in a solvent that is weaker (more polar in reversed-phase) than the mobile phase.[7] This will ensure proper focusing of the analyte at the head of the column.

Visualizing Troubleshooting Workflows

Troubleshooting Workflow for Peak Tailing

G Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Potential System/Column Issue check_all_peaks->system_issue Yes chemical_issue Potential Chemical Interaction check_all_peaks->chemical_issue No all_peaks_yes Yes check_frit Check for Blocked Frit/ Column Void system_issue->check_frit clean_column Reverse Flush/ Clean Column check_frit->clean_column Yes check_extra_column Check for Extra-Column Volume (tubing, fittings) check_frit->check_extra_column No frit_yes Yes frit_no No ph_yes Resolved? clean_column->ph_yes replace_column Replace Column check_extra_column->replace_column all_peaks_no No check_ph Optimize Mobile Phase pH (Lower pH) chemical_issue->check_ph check_sample Check Sample Concentration/ Solvent check_ph->check_sample No end_good Peak Shape Improved check_ph->end_good Yes ph_no No consider_column Consider End-Capped/ Alternative Column Chemistry check_sample->consider_column No check_sample->end_good Yes sample_yes Resolved? sample_no No consider_column->end_good

Caption: A step-by-step workflow for diagnosing and resolving peak tailing.

Chemical Interactions Leading to Peak Tailing

G Secondary Silanol Interactions Causing Peak Tailing cluster_column Silica-Based Stationary Phase silanol_ionized Ionized Silanol Group (Si-O⁻) silanol_protonated Protonated Silanol Group (Si-OH) sibiricose This compound (Polar Analyte) interaction Strong Secondary Interaction sibiricose->interaction no_interaction Minimized Interaction sibiricose->no_interaction mobile_phase_high_ph Mobile Phase (Higher pH) mobile_phase_high_ph->silanol_ionized promotes ionization mobile_phase_low_ph Mobile Phase (Lower pH, e.g., pH < 3) mobile_phase_low_ph->silanol_protonated promotes protonation interaction->silanol_ionized peak_tailing Peak Tailing interaction->peak_tailing no_interaction->silanol_protonated good_peak Symmetrical Peak no_interaction->good_peak

Caption: How mobile phase pH affects silanol interactions and peak shape.

References

Technical Support Center: Optimizing Sibiricose A4 Extraction from Polygala tenuifolia

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to optimize the extraction yield of Sibiricose A4 from the roots of Polygala tenuifolia.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may be encountered during the extraction and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Inefficient Solvent System: The polarity of the solvent may not be optimal for extracting oligosaccharide esters like this compound. 2. Inadequate Extraction Time/Temperature: The extraction may not be running long enough or at a high enough temperature to efficiently extract the target compound. 3. Improper Plant Material Preparation: The plant material may not be powdered finely enough, limiting solvent penetration.1. Solvent Optimization: Consider using a hydroalcoholic solvent. A 70% methanol (B129727) or ethanol (B145695) solution is often effective for extracting oligosaccharide esters.[1] Water alone can also be a good solvent for oligosaccharides, but be mindful of potential enzymatic degradation.[2] 2. Parameter Adjustment: Increase the extraction temperature. For alcohol-based extractions, operating at the solvent's boiling point can maximize yield.[2] Extend the extraction time; for maceration, this could be 24 hours, while for ultrasonic-assisted extraction, 60-90 minutes may be sufficient.[3][4] 3. Grinding: Ensure the dried roots of Polygala tenuifolia are ground into a fine powder to maximize the surface area exposed to the solvent.
Poor Separation During Column Chromatography 1. Inappropriate Stationary Phase: The chosen stationary phase (e.g., silica (B1680970) gel) may not be providing adequate separation of this compound from other polar compounds. 2. Suboptimal Mobile Phase: The solvent system used for elution may not have the correct polarity to resolve the compounds of interest. 3. Column Overloading: Applying too much crude extract to the column can lead to broad, overlapping peaks.1. Alternative Resins: For initial cleanup, consider using a macroporous adsorbent resin like Diaion HP-20 to remove highly polar impurities.[1][5] For further purification, Sephadex LH-20 is effective for separating compounds based on size and polarity.[5][6] 2. Solvent Gradient Optimization: Develop a stepwise or linear gradient for your mobile phase. For silica gel, a gradient of chloroform-methanol or ethyl acetate-methanol is common.[6] Adding a small amount of water to the mobile phase can sometimes improve the separation of polar compounds. 3. Reduce Sample Load: Decrease the amount of extract loaded onto the column. Adsorbing the sample onto a small amount of silica gel before loading can also improve band sharpness.[4]
Co-elution of Structurally Similar Compounds 1. Presence of Isomers or Analogs: Polygala tenuifolia contains several other Sibiricose analogs (e.g., A5, A6) and other sucrose (B13894) esters that have very similar chemical properties to this compound.[7][8]1. High-Resolution Purification: Employ semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) for the final purification step.[6][9][10] A C18 column with a methanol-water or acetonitrile-water gradient is typically effective for separating these types of compounds.
Degradation of this compound 1. Enzymatic Activity: If using aqueous extraction at moderate temperatures (e.g., 50°C), endogenous enzymes in the plant material could potentially degrade the oligosaccharide esters.[2] 2. High Temperatures: Prolonged exposure to very high temperatures during solvent evaporation could potentially lead to the degradation of the ester bonds in this compound.1. Enzyme Deactivation: If using water or low-percentage alcohol as a solvent, consider a brief boiling step at the beginning of the extraction to denature enzymes, or conduct the extraction at a higher temperature.[2] 2. Controlled Evaporation: Use a rotary evaporator under reduced pressure to remove the solvent at a lower temperature (e.g., 40-50°C).[4]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound from Polygala tenuifolia?

A1: While there is no single "best" solvent, hydroalcoholic solutions are generally very effective. Studies on Polygala species often utilize 70% methanol or 70% ethanol.[1][4] The choice of solvent can influence the extraction of different classes of compounds. For instance, a 30% ethanol extract of P. tenuifolia was shown to be rich in phenylpropenoyl sucroses like Sibiricose A5 and A6.[7] It is recommended to perform small-scale comparative extractions with different solvents and concentrations to determine the optimal choice for your specific research goals.

Q2: How can I increase the efficiency of my extraction process?

A2: To improve efficiency, consider using advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These methods can significantly reduce extraction time and solvent consumption while potentially increasing the yield compared to conventional methods like maceration or reflux. For example, one study on a related plant demonstrated that UAE could achieve a higher yield of total saponins (B1172615) in 1 hour compared to 24 hours of maceration.[4]

Q3: What is a general workflow for the purification of this compound?

A3: A typical workflow involves a multi-step chromatographic process. After obtaining the crude extract, a common approach is:

  • Initial Fractionation: Use a macroporous resin like Diaion HP-20 to perform a preliminary separation based on polarity.[1][5]

  • Silica Gel Chromatography: Subject the enriched fraction to column chromatography with silica gel, eluting with a solvent gradient (e.g., chloroform-methanol).[6]

  • Size-Exclusion Chromatography: Further purify the fractions containing this compound using Sephadex LH-20 with a solvent like methanol.[5][6]

  • Preparative HPLC: Perform a final purification step using preparative HPLC to isolate pure this compound.[6]

Q4: How can I monitor the presence of this compound during the purification process?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the fractions collected from column chromatography.[11] For more precise identification and quantification, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS) is the standard method.

Q5: Are there any quantitative data available on the yield of Sibiricose compounds from Polygala tenuifolia?

Quantitative Data Summary

The following table presents data on related Sibiricose compounds found in a Polygala tenuifolia extract. This can serve as a reference for expected relative abundances.

CompoundPlant SourceExtraction SolventPercentage in Extract Fraction (%)Analysis Method
Sibiricose A5Polygala tenuifolia30% Ethanol11.06HPLC Peak Area Ratio[7]
Sibiricose A6Polygala tenuifolia30% Ethanol8.89HPLC Peak Area Ratio[7]
3',6-Disinapoyl sucrosePolygala tenuifolia30% Ethanol24.29HPLC Peak Area Ratio[7]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction of this compound

This protocol describes an efficient method for obtaining a crude extract enriched with this compound from the roots of Polygala tenuifolia.

Materials:

  • Dried and finely powdered roots of Polygala tenuifolia

  • 70% Ethanol (v/v)

  • Ultrasonic bath

  • Beaker

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Preparation: Weigh 100 g of powdered P. tenuifolia root and place it in a 2 L beaker.

  • Extraction: Add 1 L of 70% ethanol (a 1:10 solid-to-solvent ratio). Place the beaker in an ultrasonic bath.

  • Sonication: Sonicate for 60 minutes at a frequency of 40 kHz and a temperature of 50°C.[4]

  • Filtration: Filter the mixture through a Buchner funnel to separate the extract from the plant residue. Wash the residue with an additional 200 mL of 70% ethanol.

  • Concentration: Combine the filtrates and concentrate the solution using a rotary evaporator at 50°C under reduced pressure to remove the ethanol.

  • Drying: The resulting aqueous concentrate can be lyophilized (freeze-dried) to yield a dry crude extract powder. Store at -20°C.

Protocol 2: General Purification by Column Chromatography

This protocol outlines a multi-step process for isolating this compound from the crude extract.

Materials:

  • Crude extract from Protocol 1

  • Silica gel (for column chromatography)

  • Sephadex LH-20

  • Solvents: Chloroform (B151607), Methanol

  • Glass columns for chromatography

  • Fraction collector

  • TLC plates and developing chamber

Procedure:

  • Silica Gel Column Chromatography (Initial Fractionation):

    • Prepare a slurry of silica gel in chloroform and pack it into a glass column.

    • Dissolve the crude extract in a minimal amount of methanol, adsorb it onto a small amount of silica gel, and dry it.

    • Load the dried sample onto the top of the column.

    • Elute the column with a stepwise gradient of increasing methanol in chloroform (e.g., 100:1, 50:1, 20:1, 10:1, 5:1, 1:1 v/v).

    • Collect fractions and monitor them by TLC. Combine fractions that show a similar profile corresponding to polar compounds like this compound.

  • Sephadex LH-20 Column Chromatography (Further Purification):

    • Evaporate the solvent from the combined fractions from the previous step.

    • Dissolve the residue in a minimal volume of methanol.

    • Load the sample onto a Sephadex LH-20 column pre-equilibrated with methanol.

    • Elute the column with 100% methanol.

    • Collect fractions and monitor by TLC or analytical HPLC.

    • Combine the fractions containing pure or highly enriched this compound.

  • Final Purification (Optional):

    • For the highest purity, subject the enriched fraction from the Sephadex LH-20 column to semi-preparative HPLC.

Visualizations

G cluster_extraction Extraction Phase cluster_purification Purification Phase cluster_analysis Analysis & Final Product Plant Powdered P. tenuifolia Root Solvent Select Solvent (e.g., 70% Ethanol) Method Choose Method (e.g., UAE, Maceration) Extract Crude Extract Initial Initial Cleanup (e.g., Diaion HP-20) Extract->Initial Load Extract Silica Silica Gel Chromatography Initial->Silica Load Enriched Fraction Sephadex Sephadex LH-20 Silica->Sephadex Collect & Load Fractions HPLC Preparative HPLC Sephadex->HPLC Collect & Load Enriched Fractions Analysis Purity Check (Analytical HPLC, MS, NMR) HPLC->Analysis Confirm Structure & Purity Pure_A4 Pure this compound Analysis->Pure_A4

Caption: Experimental workflow for this compound extraction and isolation.

G cluster_factors Key Optimization Factors Yield This compound Yield Solvent Solvent System (Type & Concentration) Solvent->Yield Temp Temperature Temp->Yield Time Extraction Time Time->Yield Method Extraction Method (e.g., UAE, Reflux) Method->Yield ParticleSize Plant Material Particle Size ParticleSize->Yield

Caption: Key factors influencing the extraction yield of this compound.

G cluster_discovery Bioactive Compound Discovery Workflow Plant Plant Source (Polygala tenuifolia) Extraction Extraction & Isolation (this compound) Plant->Extraction Screening Biological Screening (e.g., Anti-inflammatory assays) Extraction->Screening TargetID Target Identification Screening->TargetID Mechanism Mechanism of Action Studies TargetID->Mechanism LeadOpt Lead Optimization Mechanism->LeadOpt

Caption: General workflow for natural product-based drug discovery.

References

addressing Sibiricose A4 stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the stability and degradation issues of Sibiricose A4.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during the handling and experimental use of this compound.

ProblemPotential CauseRecommended Solution
Loss of biological activity or inconsistent experimental results Degradation of this compound due to improper storage or handling.1. Verify that storage conditions meet the recommendations (see Storage Conditions table below). 2. Prepare fresh stock solutions for your experiments. 3. Assess the purity of your this compound sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Precipitate forms in stock solution upon thawing Poor solubility or compound degradation.1. Gently warm the solution to room temperature and vortex to encourage redissolution. 2. If the precipitate persists, this may be an indication of degradation. It is advisable to prepare a fresh solution. 3. If solubility is a persistent issue, consider using a different solvent.
Change in the color of the solution This may indicate degradation of the compound, potentially due to the oxidation of the phenolic group.1. Discard the discolored solution. 2. Prepare a fresh solution, preferably using a deoxygenated solvent. 3. For extended stability in solution, consider storing under an inert atmosphere (e.g., nitrogen or argon) if you observe repeated color changes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial for maintaining the stability and integrity of this compound.

FormStorage TemperatureDuration
Solid (Powder) -20°CUp to 3 years
In Solvent -80°CUp to 1 year

For shorter periods, some suppliers suggest that storage at 2-8°C in a refrigerator is also acceptable.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its structure, which includes ester and glycosidic bonds, this compound is susceptible to two primary degradation pathways:

  • Hydrolysis of the ester bond: This reaction breaks the bond between the sucrose (B13894) moiety and the sinapoyl groups, which can be catalyzed by acidic or basic conditions.

  • Hydrolysis of the glycosidic bond: The bond connecting the glucose and fructose (B13574) units within the sucrose backbone can be cleaved, particularly under acidic conditions.[1]

This compound This compound Sucrose Moiety Sucrose Moiety This compound->Sucrose Moiety Ester Hydrolysis (Acidic/Basic Conditions) Sinapoyl Groups Sinapoyl Groups This compound->Sinapoyl Groups Ester Hydrolysis (Acidic/Basic Conditions) Glucose Glucose This compound->Glucose Glycosidic Bond Hydrolysis (Acidic Conditions) Fructose Fructose This compound->Fructose Glycosidic Bond Hydrolysis (Acidic Conditions)

Potential degradation pathways of this compound.

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is significantly influenced by pH. Glycosidic bonds are known to be susceptible to hydrolysis under acidic conditions.[1] Similarly, ester bonds can undergo hydrolysis in both acidic and basic environments.[1] To minimize degradation, it is critical to maintain a neutral pH for solutions containing this compound.[1]

Q4: Is this compound sensitive to light?

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol provides a general framework for conducting a forced degradation study to assess the stability of this compound under various stress conditions. Such studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis StockSolution Prepare Stock Solution (e.g., 1 mg/mL in a suitable solvent) pH pH Stability (e.g., pH 4, 7, 9 buffers) Temp Temperature Stability (e.g., 4°C, 25°C, 40°C, 60°C) Photo Photostability (UV lamp or direct sunlight vs. dark control) Oxidative Oxidative Stress (e.g., 3% H₂O₂) Sampling Sample at Various Time Points pH->Sampling Temp->Sampling Photo->Sampling Oxidative->Sampling HPLC Analyze by HPLC or other suitable analytical method Sampling->HPLC Data Characterize Degradants and Determine Degradation Rate HPLC->Data

Workflow for a forced degradation study of this compound.

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve it in a suitable solvent (e.g., DMSO, Ethanol) to a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • pH Stability: Dilute the stock solution in buffers with a range of pH values (e.g., 4, 7, and 9). Incubate these solutions at a controlled temperature (e.g., 25°C or 40°C).

    • Temperature Stability: Incubate aliquots of the stock solution (at a neutral pH) at various temperatures (e.g., 4°C, 25°C, 40°C, and 60°C).

    • Photostability: Expose an aliquot of the stock solution to a light source, such as a UV lamp or direct sunlight, while keeping a control sample in the dark.

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

  • Analysis:

    • At specified time intervals, withdraw samples from each stress condition.

    • Analyze the samples using a validated stability-indicating analytical method, such as HPLC, to separate the parent compound from any degradation products.

    • Characterize the degradation products and calculate the rate of degradation. A degradation of 5-20% is generally considered reasonable for validating chromatographic assays.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Sibiricose A4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Sibiricose A4 during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a natural product with potential therapeutic applications.[1][2] However, its complex chemical structure often leads to poor solubility in aqueous solutions, which is a significant hurdle for in vitro and in vivo studies as it can result in low bioavailability and inconsistent experimental outcomes.[3]

Q2: What are the initial steps to assess the solubility of this compound?

A2: A systematic approach is recommended. Begin by determining the baseline solubility of this compound in commonly used aqueous buffers (e.g., phosphate-buffered saline (PBS) at physiological pH). Subsequently, assess its solubility in various organic solvents to understand its physicochemical properties better. This information will guide the selection of an appropriate solubilization strategy.

Q3: Are there any commercially available formulations of this compound with enhanced solubility?

A3: Currently, specific formulations of this compound with enhanced solubility are not widely reported as commercially available. Researchers typically need to develop their own formulations tailored to their specific experimental needs.

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides a systematic approach to troubleshooting and overcoming the poor aqueous solubility of this compound.

Issue 1: Difficulty in preparing a stock solution of this compound for in vitro assays.

Possible Cause: High lipophilicity and crystalline structure of this compound leading to poor dissolution in aqueous media.

Troubleshooting Steps:

  • Co-solvent Systems: Employing a water-miscible organic co-solvent is often the simplest and most common first step.[4][5] Dimethyl sulfoxide (B87167) (DMSO) is a frequently used co-solvent. However, it is crucial to keep the final concentration of the organic solvent in the assay medium low (typically <0.5%) to avoid solvent-induced artifacts.

  • pH Adjustment: If this compound has ionizable functional groups, adjusting the pH of the solution can significantly enhance its solubility. The Henderson-Hasselbalch equation can be used to predict the pH at which the compound will be in its more soluble ionized form.

Experimental Workflow for Solubility Enhancement

The following diagram illustrates a logical workflow for selecting a suitable solubility enhancement strategy for this compound.

experimental_workflow cluster_start Initial Assessment cluster_methods Solubility Enhancement Techniques cluster_evaluation Evaluation & Selection start Poorly Soluble This compound solubility_test Determine Baseline Solubility (Aq. & Org.) start->solubility_test cosolvent Co-solvent Systems solubility_test->cosolvent Simple & Rapid ph_adjustment pH Adjustment solubility_test->ph_adjustment If Ionizable evaluation Evaluate Solubility, Stability & Activity cosolvent->evaluation ph_adjustment->evaluation solid_dispersion Solid Dispersion solid_dispersion->evaluation nanosuspension Nanosuspension nanosuspension->evaluation evaluation->solid_dispersion If Co-solvents Fail evaluation->nanosuspension For Higher Concentrations optimized_formulation Optimized Formulation evaluation->optimized_formulation Select Best Method signaling_pathway cluster_pathway Hypothetical this compound Signaling Pathway sibiricose This compound (Solubilized) receptor Target X Receptor sibiricose->receptor Inhibits kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor Y kinase_b->transcription_factor gene_expression Gene Expression (e.g., Apoptosis) transcription_factor->gene_expression Promotes

References

Technical Support Center: Large-Scale Purification of Sibiricose A4

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guides, FAQs, and experimental protocols are primarily based on established methods for the purification of Sibiricose A3, a closely related sucrose (B13894) ester isolated from the same botanical source, Polygala sibirica. Due to the limited availability of specific large-scale purification data for Sibiricose A4, these guidelines are provided as a starting point and may require optimization for your specific application. This compound is a natural product with the chemical formula C34H42O19 and a molecular weight of 754.69 g/mol .[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges that researchers, scientists, and drug development professionals may encounter during the large-scale purification of this compound and other related sucrose esters from plant extracts.

Initial Sample Preparation and Pre-Chromatography Issues
Question Answer & Troubleshooting Steps
Q1: My crude extract is highly complex, containing numerous pigments and non-polar compounds. How can I simplify it before column chromatography? A1: A preliminary liquid-liquid partitioning step is highly effective. After an initial extraction with a polar solvent like methanol (B129727), suspend the extract in water and partition it against a non-polar solvent such as n-hexane. This will remove lipids, chlorophyll, and other non-polar constituents, leaving the more polar this compound in the aqueous layer. This significantly simplifies the mixture for subsequent chromatographic steps.[4]
Q2: I'm observing precipitation in my aqueous extract after removing the organic solvent. What should I do? A2: Precipitation can occur due to changes in solvent composition and concentration. Ensure the volume of water used for partitioning is sufficient to maintain the solubility of polar compounds. If precipitation persists, gentle warming or sonication can help redissolve the material. It is also critical to filter your sample before loading it onto any column to prevent clogging.[4]
Column Chromatography Challenges
Question Answer & Troubleshooting Steps
Q3: What is the purpose of using Diaion HP-20 resin in the initial purification step? A3: Diaion HP-20 is a macroporous synthetic adsorbent resin ideal for the initial cleanup and fractionation of plant extracts. It effectively separates compounds based on polarity. For polar sucrose esters like this compound, it helps remove highly polar impurities such as sugars and some pigments, which elute with water. This compound, being slightly less polar, is retained and can be subsequently eluted with an increasing concentration of methanol or ethanol (B145695), leading to significant enrichment.[4]
Q4: My recovery of the target compound from the Diaion HP-20 column is low. What are the possible reasons? A4: Low recovery can stem from several factors: • Incomplete Elution: The concentration of the organic solvent may not be high enough. Try a stepwise gradient up to 100% methanol or ethanol. • Irreversible Adsorption: Although less common with this resin, some compounds can bind very strongly. Ensure the resin is properly pre-conditioned according to the manufacturer's instructions.[4]
Q5: this compound is not eluting from my normal-phase silica (B1680970) gel column, even with a high percentage of methanol. What can I do? A5: This is a common issue with highly polar compounds on normal-phase silica. Consider the following: • Use a More Polar Mobile Phase: A gradient elution starting with a lower concentration of methanol in a less polar solvent (like dichloromethane (B109758) or ethyl acetate) and gradually increasing the methanol percentage is recommended. • Consider Reversed-Phase Chromatography: If normal-phase chromatography remains problematic, reversed-phase (C18) silica gel is an excellent alternative. In this case, use a polar mobile phase (e.g., water and methanol or acetonitrile) and elute with an increasing concentration of the organic solvent.[4]
Q6: I am observing poor separation between this compound and other polar impurities on the silica gel column. A6: To improve resolution: • Optimize the Mobile Phase: Systematically test different solvent systems. A three-component mobile phase (e.g., dichloromethane:methanol:water in a 90:9:1 ratio) can sometimes provide better selectivity. • Reduce the Column Load: Overloading the column is a frequent cause of poor separation. • Use a Finer Mesh Silica Gel: Smaller particle size silica gel can achieve higher resolution, but this will increase backpressure. • Decrease the Flow Rate: A slower flow rate allows for better equilibrium between the stationary and mobile phases, improving resolution.[4]
Q7: The peaks on my Sephadex LH-20 column are broad. How can I improve the peak shape? A7: Broad peaks on Sephadex LH-20 can be caused by: • Poor Column Packing: Ensure the column is packed evenly without any channels or voids. • Excessive Sample Volume: Apply the sample in a small volume to maintain a narrow starting band. • Inappropriate Solvent: The choice of solvent affects the swelling of the Sephadex beads. Pure methanol is often a good choice for polar compounds like this compound.[4]

Quantitative Data Summary

The following table presents illustrative data for a multi-step purification of a Sibiricose analogue from 1 kg of dried Polygala sibirica roots. These values are intended as a general guide and will vary depending on the specific experimental conditions and the quality of the starting material.[4]

Purification StepStarting Material (g)Yield (g)Purity (%)
Crude Methanol Extract 1000150~5
n-Hexane Partitioned Extract 150120~7
Diaion HP-20 (50-75% MeOH) 12030~25
Silica Gel Chromatography 305~70
Sephadex LH-20 Chromatography 51.5~90
Preparative HPLC 1.50.8>98

Experimental Protocols

Extraction and Initial Purification

A high-yield extraction method for Sibiricose analogues involves ultrasound-assisted extraction (UAE).[5]

  • Sample Preparation: Weigh 100 g of finely powdered, dried roots of Polygala sibirica.

  • Extraction:

    • Place the powdered root material in a 2 L beaker and add 1 L of 70% ethanol (solid-to-solvent ratio of 1:10 w/v).

    • Place the beaker in an ultrasonic bath set to a frequency of 40 kHz and a power of 300 W.

    • Conduct the extraction for 60 minutes at a constant temperature of 50°C.

  • Filtration: After extraction, filter the mixture through a Buchner funnel with filter paper to separate the extract from the solid plant residue.[5]

  • Solvent Evaporation: Combine the filtrates and concentrate the extract using a rotary evaporator at 50°C under reduced pressure until the ethanol is completely removed.[5]

  • Lyophilization: Freeze the concentrated aqueous extract at -80°C and lyophilize for 48 hours to obtain a dry, powdered crude extract.[5]

Chromatographic Purification

The purification of this compound typically involves a multi-step chromatographic process.[6]

  • Silica Gel Column Chromatography (Initial Fractionation):

    • Prepare a slurry of silica gel in chloroform (B151607) and pack it into a glass column.

    • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Load the dried sample onto the top of the prepared column.

    • Elute the column with a stepwise gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.[5]

  • Sephadex LH-20 Column Chromatography:

    • Swell Sephadex LH-20 in methanol for at least 4 hours and pack it into a glass column.

    • Concentrate the fractions from the silica gel column containing this compound and dissolve the residue in a small volume of methanol.

    • Apply the sample to the top of the Sephadex LH-20 column and elute with methanol at a constant flow rate.[5]

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • The final purification step is often achieved using preparative HPLC to yield pure this compound.[6]

Visualizations

Experimental Workflow for this compound Purification

G Workflow for this compound Extraction and Isolation A Dried Polygala sibirica Roots B Ultrasound-Assisted Extraction (70% Ethanol) A->B C Filtration & Concentration B->C D Crude Extract C->D E Liquid-Liquid Partitioning (Water/n-Hexane) D->E F Aqueous Phase E->F G Diaion HP-20 Column Chromatography F->G H Enriched Fraction G->H I Silica Gel Column Chromatography H->I J Partially Purified Fraction I->J K Sephadex LH-20 Column Chromatography J->K L Highly Purified Fraction K->L M Preparative HPLC L->M N Pure this compound (>98%) M->N

Caption: A flowchart illustrating the general experimental workflow for the isolation of this compound.

Troubleshooting Logic for Low Recovery in Column Chromatography

G Troubleshooting Low Recovery in Column Chromatography A Low Recovery of this compound B Check Elution Conditions A->B D Check for Irreversible Adsorption A->D F Consider Sample Degradation A->F C Increase Solvent Strength (e.g., % Methanol) B->C E Ensure Proper Resin/Silica Pre-conditioning D->E H Optimize pH of Mobile Phase D->H G Analyze Fractions for Degraded Products F->G

Caption: A logical diagram for troubleshooting low recovery issues during chromatographic purification of this compound.

References

Technical Support Center: Minimizing Matrix Effects in Sibiricose A4 Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Sibiricose A4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address and minimize matrix effects during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how might they impact the bioanalysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1][2] In the bioanalysis of this compound, a large and polar molecule (C34H42O19)[3], from biological matrices like plasma or serum, these effects can lead to inaccurate and imprecise quantification.[4] This interference can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[5] Given this compound's complexity, co-eluting endogenous substances such as phospholipids (B1166683), salts, and metabolites are likely to interfere with its ionization in the mass spectrometer's ion source.[2]

Q2: What are the primary sources of matrix effects in plasma-based assays for polar compounds like this compound?

A2: For polar analytes like this compound, the primary sources of matrix effects in plasma are phospholipids from cell membranes, salts, and polar endogenous metabolites.[2][6] These components are often co-extracted with the analyte and can interfere with the ionization process, leading to unreliable results.[7]

Q3: How can I qualitatively and quantitatively assess matrix effects for this compound?

A3: Matrix effects can be evaluated using several methods:

  • Post-Column Infusion: This is a qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of this compound solution is infused into the mass spectrometer post-column, and a blank matrix extract is injected. Any deviation in the baseline signal of this compound indicates a matrix effect.[8]

  • Post-Extraction Spiking: This is a quantitative approach. The peak area of this compound in a spiked, extracted blank matrix is compared to the peak area of this compound in a neat solution at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.[5]

Q4: What is the role of an internal standard (IS) in mitigating matrix effects for this compound?

A4: An internal standard is crucial for accurate quantification in the presence of matrix effects. A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice.[9][10] A SIL IS has nearly identical chemical and physical properties to this compound and will co-elute, experiencing the same degree of ionization suppression or enhancement.[9] This allows for accurate quantification based on the consistent ratio of the analyte to the IS.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS bioanalysis of this compound, with a focus on identifying and mitigating matrix effects.

Issue Possible Cause Troubleshooting Steps & Optimization
Poor sensitivity and low signal intensity for this compound. Significant ion suppression from co-eluting matrix components.[11]1. Optimize Sample Preparation: Implement a more rigorous sample cleanup method. Given the polar nature of this compound, a simple protein precipitation may be insufficient. Consider Solid-Phase Extraction (SPE) with a mixed-mode or polymeric sorbent, or a Liquid-Liquid Extraction (LLE) followed by SPE.[12][13] 2. Chromatographic Separation: Modify the LC gradient to better separate this compound from the regions of ion suppression identified by post-column infusion.[8] 3. Reduce Injection Volume: Injecting a smaller volume can reduce the amount of matrix components entering the ion source.[14] 4. Sample Dilution: Diluting the sample can decrease the concentration of interfering matrix components.[14]
Inconsistent and irreproducible results for quality control (QC) samples. Variable matrix effects between different lots of biological matrix.[15]1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for sample-to-sample variations in matrix effects.[16][17] 2. Matrix-Matched Calibrants and QCs: Prepare all calibration standards and QC samples in the same biological matrix to ensure consistent matrix effects across the analytical run. 3. Thorough Sample Homogenization: Ensure all samples are thoroughly mixed before extraction.
Poor peak shape (fronting, tailing, or splitting). Co-eluting interferences, column overload, or inappropriate mobile phase pH.1. Enhance Sample Cleanup: Utilize advanced sample preparation techniques like HybridSPE-Phospholipid removal to eliminate interfering compounds.[7] 2. Optimize Chromatography: Adjust the mobile phase composition and gradient. For a polar compound like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) might provide better retention and separation from non-polar interferences.[18] 3. Lower Analyte Concentration: Inject a lower concentration of the sample to avoid column overload.
High background noise or interfering peaks. Incomplete removal of matrix components or contamination from reagents and consumables.1. Improve Sample Preparation: As detailed above, a more selective sample preparation method is key. 2. Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of high purity to avoid introducing contaminants. 3. Implement a Divert Valve: Use a divert valve to direct the flow to waste during the initial and final stages of the chromatographic run when highly polar or non-polar interferences may elute, preventing them from entering the mass spectrometer.[14]

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is a critical first step in minimizing matrix effects. Below is a summary of the effectiveness of common techniques for removing phospholipids, a primary source of matrix effects in plasma.

Sample Preparation Technique Typical Analyte Recovery (%) Phospholipid Removal Efficiency (%) Advantages Disadvantages
Protein Precipitation (PPT) 90 - 100%< 40%Simple, fast, and inexpensive.Inefficient at removing phospholipids and other endogenous components, often leading to significant matrix effects.[13]
Liquid-Liquid Extraction (LLE) 70 - 90%60 - 80%Good for removing salts and some phospholipids.Can be labor-intensive, may have lower recovery for highly polar analytes, and uses large volumes of organic solvents.[19]
Solid-Phase Extraction (SPE) 80 - 95%80 - 95%Highly effective and versatile for removing a wide range of interferences, including phospholipids and salts.[20][21]Requires method development and can be more expensive than PPT or LLE.[6]
HybridSPE®-Phospholipid > 90%> 99%Combines the simplicity of PPT with highly selective phospholipid removal.[7]Higher cost per sample compared to other methods.

Experimental Protocols

1. Protocol for Quantitative Assessment of Matrix Effect (Post-Extraction Spiking)

This protocol provides a method for quantitatively determining the extent of matrix effects on the analysis of this compound.

  • Prepare Blank Matrix Extract: Extract at least six different lots of blank biological matrix (e.g., human plasma) using the developed sample preparation method.

  • Prepare Neat Solutions: Prepare solutions of this compound and its stable isotope-labeled internal standard (SIL-IS) in the final reconstitution solvent at low and high concentration levels.

  • Spike Extracted Matrix: Spike the low and high concentration solutions of this compound and the SIL-IS into the blank extracted matrix samples from step 1.

  • Analyze Samples: Analyze both the spiked extracted matrix samples and the neat solutions using the developed LC-MS/MS method.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Spiked Extracted Matrix) / (Peak Area of Analyte in Neat Solution)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate IS-Normalized Matrix Factor:

    • IS-Normalized MF = ( (Peak Area of Analyte / Peak Area of IS) in Spiked Extracted Matrix ) / ( (Peak Area of Analyte / Peak Area of IS) in Neat Solution )

    • The IS-normalized MF should be close to 1 if the IS effectively compensates for the matrix effect.

2. General Protocol for Solid-Phase Extraction (SPE) for this compound

Given the polar nature of this compound, a mixed-mode or polymeric reversed-phase SPE sorbent is recommended. This protocol is a general guideline and should be optimized.

  • Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds. This step helps to disrupt protein binding.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in water to remove acidic and neutral interferences.

    • Wash the cartridge with 1 mL of methanol to remove remaining non-polar interferences, particularly phospholipids.

  • Elution: Elute this compound with 1 mL of 2% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing plasma Plasma Sample pretreatment Pre-treatment (e.g., Acidification) plasma->pretreatment spe Solid-Phase Extraction (SPE) pretreatment->spe elution Elution spe->elution drydown Evaporation & Reconstitution elution->drydown lcms LC-MS/MS System drydown->lcms data Data Acquisition lcms->data quant Quantification data->quant results Results quant->results

Caption: Experimental workflow for this compound bioanalysis.

troubleshooting_workflow start Inconsistent or Inaccurate Results check_me Assess Matrix Effect? (Post-column infusion or Post-extraction spiking) start->check_me me_present Matrix Effect (Ion Suppression/ Enhancement) check_me->me_present Yes no_me No Significant Matrix Effect check_me->no_me No optimize_sp Optimize Sample Prep (e.g., SPE, LLE, HybridSPE) me_present->optimize_sp optimize_lc Optimize Chromatography (e.g., Gradient, Column) me_present->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) me_present->use_sil_is other_issues Investigate Other Issues (e.g., Instrument Performance, Standard Stability) no_me->other_issues revalidate Re-validate Method optimize_sp->revalidate optimize_lc->revalidate use_sil_is->revalidate

Caption: Troubleshooting workflow for matrix effects.

signaling_pathway cluster_source Ion Source cluster_interference Matrix Interference droplet ESI Droplet (Analyte + Matrix) gas_phase Gas Phase Ions droplet->gas_phase Desolvation suppression Ion Suppression gas_phase->suppression competition Competition for Charge competition->suppression viscosity Increased Viscosity/ Surface Tension viscosity->droplet neutralization Ion Neutralization neutralization->gas_phase

References

Technical Support Center: Strategies to Enhance the Permeability of Sibiricose A4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sibiricose A4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming permeability challenges with this promising natural product. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro permeability studies and offer strategies to enhance the bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its permeability a concern?

A1: this compound is a natural product with the chemical formula C34H42O19.[1] Its calculated XLogP3 of -0.3 suggests it is a hydrophilic compound, which can lead to low passive diffusion across biological membranes like the intestinal epithelium.[1] Poor permeability is a common challenge for many natural products, limiting their oral bioavailability and therapeutic potential.

Q2: What are the first steps to assess the permeability of this compound?

A2: The initial step is to determine the aqueous solubility of this compound. While its solubility in organic solvents like DMSO, methanol, and ethanol (B145695) is known, aqueous solubility data is critical for designing permeability assays.[2] Following solubility determination, in vitro permeability assays are recommended. The two most common assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.

Q3: How do I choose between a PAMPA and a Caco-2 assay for this compound?

A3: The choice depends on the objective of your study.

  • PAMPA: This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is a good initial screening tool to assess the intrinsic passive permeability of a compound.

  • Caco-2 Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with tight junctions, mimicking the intestinal epithelium. It can assess both passive diffusion and active transport mechanisms (including efflux). This is a more biologically relevant model but is lower throughput and more complex.

For a comprehensive understanding, it is often beneficial to use both assays. A significant difference in permeability between the two models can indicate the involvement of active transport.

Q4: What are the general strategies to enhance the permeability of a hydrophilic compound like this compound?

A4: Several strategies can be employed to enhance the permeability of hydrophilic natural products:

  • Formulation Approaches:

    • Lipid-Based Drug Delivery Systems (LBDDS): Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and permeability of drugs.[3][4]

    • Polymeric Nanoparticles: Encapsulating this compound in biodegradable polymers can protect it from degradation and enhance its uptake.

  • Chemical Modification:

    • Prodrug Approach: Modifying the structure of this compound to create a more lipophilic prodrug that is converted back to the active compound after absorption.

  • Use of Permeation Enhancers:

    • Certain excipients can transiently open the tight junctions between intestinal cells, allowing for increased paracellular transport.

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) in In Vitro Assays
  • Possible Cause 1: Low Passive Diffusion.

    • Troubleshooting:

      • Confirm Low Permeability: Run appropriate controls in your assay (e.g., low and high permeability standards) to validate your results.

      • Implement Formulation Strategies: Formulate this compound into a lipid-based system (e.g., SEDDS) or polymeric nanoparticles to improve its transport across the membrane.

  • Possible Cause 2: Active Efflux.

    • Troubleshooting:

      • Perform Bidirectional Caco-2 Assay: Measure the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.

      • Use Efflux Pump Inhibitors: Conduct the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-glycoprotein) to see if the A-B permeability increases.

Issue 2: Poor Recovery of this compound in the Permeability Assay
  • Possible Cause 1: Non-specific Binding.

    • Troubleshooting:

      • Pre-treat Plates: Pre-coating collection plates with an organic solvent can help reduce non-specific binding to plastic surfaces.

      • Include Bovine Serum Albumin (BSA): Adding BSA (e.g., 1% w/v) to the receiver compartment can reduce non-specific binding.

  • Possible Cause 2: Chemical or Enzymatic Instability.

    • Troubleshooting:

      • Assess pH Stability: Phenolic compounds can be unstable at neutral to alkaline pH. Evaluate the stability of this compound in the assay buffer at 37°C over the experiment's duration.

      • Consider Enzymatic Degradation: Natural glycosides can be susceptible to enzymatic hydrolysis. While Caco-2 cells have some metabolic activity, significant degradation is more common in vivo. If instability is suspected, analyze samples at different time points to assess degradation kinetics.

Issue 3: Precipitation of this compound in the Assay Medium
  • Possible Cause: Low Aqueous Solubility.

    • Troubleshooting:

      • Determine Aqueous Solubility: Accurately measure the solubility of this compound in the assay buffer.

      • Use Co-solvents: If compatible with the assay, use a small percentage of a co-solvent (e.g., DMSO, ethanol) to increase solubility. Ensure the final concentration of the co-solvent does not affect the integrity of the cell monolayer in a Caco-2 assay.

      • Formulation Approaches: Encapsulation in cyclodextrins, lipid-based formulations, or nanoparticles can significantly enhance aqueous solubility.

Data Presentation

The following tables provide representative data for the permeability of natural product glycosides, which can be used as a reference for interpreting your experimental results with this compound.

Table 1: Apparent Permeability (Papp) of Quercetin and its Glycosides in Caco-2 Cells

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Reference
Quercetin (Aglycone)5.8 ± 1.111.1 ± 1.21.9
Quercetin-4'-glucoside< 0.021.6 ± 0.2> 80
Quercetin-3,4'-diglucoside0.09 ± 0.030.36 ± 0.06 (calculated)4.0
Rutin (Quercetin-3-O-rutinoside)Low (qualitative)--

Table 2: Apparent Permeability (Papp) of Ginsenosides in Caco-2 Cells

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Reference
Ginsenoside Rb1< 1.0
Ginsenoside Rb2< 1.0
Ginsenoside Rc< 1.0
Ginsenoside Rd< 1.0
Compound K~2.0

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To determine the apparent permeability (Papp) of this compound across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. A TEER value > 250 Ω·cm² is generally considered acceptable.

  • Assay Procedure:

    • Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the test compound (this compound dissolved in transport buffer, with a final DMSO concentration <1%) to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh buffer.

    • At the end of the experiment, collect samples from both donor and receiver compartments.

  • Sample Analysis: Quantify the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the steady-state flux (amount of compound transported per unit time).

    • A is the surface area of the filter membrane.

    • C₀ is the initial concentration in the donor compartment.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate this compound in a SEDDS to enhance its solubility and permeability.

Methodology:

  • Excipient Screening:

    • Oils: Screen the solubility of this compound in various oils (e.g., Labrafac™ Lipophile WL 1349, Capryol™ 90).

    • Surfactants: Screen the emulsification efficiency of various surfactants with the chosen oil (e.g., Kolliphor® EL, Tween® 80). Select a surfactant with a high HLB value (>12).

    • Co-solvents/Co-surfactants: Screen co-solvents to improve drug solubility and aid in emulsification (e.g., Transcutol® HP, PEG 400).

  • Construction of Ternary Phase Diagrams:

    • Prepare mixtures of the selected oil, surfactant, and co-solvent at various ratios.

    • Titrate each mixture with water and observe the formation of emulsions.

    • Construct a ternary phase diagram to identify the self-emulsifying region.

  • SEDDS Preparation:

    • Select a formulation from the self-emulsifying region of the phase diagram.

    • Dissolve the required amount of this compound in the mixture of oil, surfactant, and co-solvent with gentle heating and vortexing until a clear solution is formed.

  • Characterization:

    • Droplet Size and Zeta Potential: Dilute the SEDDS formulation in water and measure the droplet size and zeta potential using dynamic light scattering. A droplet size in the nano-range is desirable.

    • In Vitro Permeability: Evaluate the permeability of the this compound-loaded SEDDS using the Caco-2 assay as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Permeability Assay cluster_analysis Analysis & Iteration solubility Determine Aqueous Solubility of this compound formulation Prepare Formulations (e.g., SEDDS, Nanoparticles) solubility->formulation pampa PAMPA (Passive Permeability) formulation->pampa Initial Screening caco2 Caco-2 Assay (Passive + Active Transport) formulation->caco2 Detailed Mechanistic Study analysis LC-MS/MS Analysis Calculate Papp pampa->analysis caco2->analysis troubleshoot Troubleshoot (Low Papp, Poor Recovery) analysis->troubleshoot optimize Optimize Formulation troubleshoot->optimize optimize->formulation

Caption: Experimental workflow for assessing and enhancing the permeability of this compound.

sedds_mechanism cluster_formulation SEDDS Formulation (in capsule) cluster_gi Gastrointestinal Tract cluster_absorption Intestinal Absorption sedds This compound in Oil/Surfactant Mixture emulsion Nanoemulsion Formation sedds->emulsion Dispersion in Aqueous Environment release This compound Remains Solubilized emulsion->release absorption Enhanced Permeation Across Enterocytes release->absorption

Caption: Mechanism of permeability enhancement by a Self-Emulsifying Drug Delivery System (SEDDS).

References

resolving co-elution issues in Sibiricose A4 chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sibiricose A4 chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly co-elution, encountered during the chromatographic analysis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common starting point for an analytical HPLC method for this compound?

A1: For initial analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is recommended. A good starting point is a C18 column with a gradient elution using a mobile phase of water (often with an acidic modifier) and an organic solvent like acetonitrile (B52724) or methanol (B129727).[1][2]

Q2: My this compound peak is showing tailing. What are the likely causes and solutions?

A2: Peak tailing for polar compounds like this compound, a sucrose (B13894) ester, is often due to secondary interactions with free silanol (B1196071) groups on the silica-based column packing.[2] Other causes can include column overload or contamination.

Solutions:

  • Modify the Mobile Phase: Add a small amount of an acidic modifier like formic acid (e.g., 0.1%) to the mobile phase to suppress the ionization of silanol groups.[1]

  • Use an End-Capped Column: Modern, high-quality end-capped columns have fewer free silanol groups.

  • Reduce Sample Load: Decrease the injection volume or the concentration of your sample to avoid overloading the column.[2]

  • Column Cleaning: Flush the column with a strong solvent to remove any contaminants that may be causing peak tailing.[2]

Q3: The retention time for my this compound peak is inconsistent between injections. What could be the issue?

A3: Inconsistent retention times can be caused by several factors, including inadequate column equilibration, changes in mobile phase composition, temperature fluctuations, or pump issues.[2]

Troubleshooting Steps:

  • Ensure Proper Equilibration: Always allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection, especially when using a gradient.[2]

  • Prepare Fresh Mobile Phase: Prepare your mobile phase fresh daily and ensure it is thoroughly mixed to prevent compositional changes due to evaporation of the organic solvent.[2]

  • Use a Column Oven: Maintain a constant column temperature using a column oven to minimize retention time drift caused by temperature variations.[2]

  • Check the HPLC System: Inspect the pump for any leaks and ensure it is delivering a consistent flow rate.

Q4: What detection method is most suitable for this compound?

A4: Like many saponins (B1172615) and sucrose esters, this compound may lack a strong chromophore, which can make UV detection challenging.[3] Detection at low wavelengths (e.g., 203-210 nm) is a common approach.[4][5] For higher sensitivity and selectivity, especially in complex matrices, methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are excellent alternatives.[3]

Troubleshooting Guide: Resolving Co-elution Issues

Co-elution of this compound with other structurally similar compounds, such as other sucrose esters or saponins from the plant extract, is a common challenge. This guide provides a systematic approach to resolving these issues.

Initial Assessment

Before modifying your method, it's crucial to ensure your HPLC system is performing optimally. Check for broad or tailing peaks, as these can mask underlying co-elution problems.

Troubleshooting Workflow for Co-elution

The following diagram outlines a logical workflow for troubleshooting co-elution issues in this compound chromatography.

coelution_workflow start Co-elution Observed check_system System Suitability Check (Peak Shape, Pressure) start->check_system optimize_gradient Optimize Gradient Profile (Shallower Gradient) check_system->optimize_gradient System OK change_organic Change Organic Solvent (Acetonitrile vs. Methanol) optimize_gradient->change_organic No/Poor Improvement resolved Resolution Achieved optimize_gradient->resolved Resolution Improved adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) change_organic->adjust_ph No/Poor Improvement change_organic->resolved Resolution Improved change_column Change Column Chemistry (e.g., Phenyl-Hexyl, PFP) adjust_ph->change_column No/Poor Improvement adjust_ph->resolved Resolution Improved adjust_temp Adjust Column Temperature change_column->adjust_temp No/Poor Improvement change_column->resolved Resolution Improved adjust_temp->resolved Resolution Improved

Caption: A logical workflow for systematically troubleshooting co-elution in HPLC.

Detailed Troubleshooting Steps

Step 1: Optimize the Mobile Phase Gradient

If you are using a gradient elution, a simple first step is to make the gradient shallower. This increases the separation time between closely eluting peaks.

ParameterInitial Condition (Example)Modified Condition (Example)Expected Outcome
Gradient 5% to 95% B in 20 min20% to 50% B in 40 minImproved resolution of closely eluting peaks.

Step 2: Change the Organic Solvent

Switching the organic component of your mobile phase (e.g., from acetonitrile to methanol or vice versa) can alter the selectivity of the separation due to different solvent properties. This can often resolve co-eluting compounds.

Step 3: Adjust the Mobile Phase pH

For compounds with ionizable functional groups, adjusting the pH of the mobile phase can significantly impact retention and selectivity. Adding a small amount of acid, such as 0.1% formic acid, is a common practice for improving the peak shape of saponins and related compounds.[1]

Step 4: Change the Column Chemistry

If optimizing the mobile phase is not sufficient, consider using a column with a different stationary phase. While C18 is a good starting point, other chemistries can offer different selectivities.

Column TypePrinciple of SeparationPotential Advantage for this compound
C18 (ODS) Primarily hydrophobic interactions.Good general-purpose column for saponins.[3]
Phenyl-Hexyl π-π interactions with aromatic compounds.May provide alternative selectivity if co-eluting compounds have different aromaticity.
Pentafluorophenyl (PFP) Multiple interaction modes including dipole-dipole and charge transfer.Can be effective for separating isomers and polar compounds.

Step 5: Adjust the Column Temperature

Varying the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can in turn affect selectivity and resolution. It is advisable to use a column oven to maintain a stable temperature. A common starting temperature for saponin (B1150181) separations is 30-40°C.[6]

Experimental Protocols

General HPLC-UV Method for Sucrose Esters [1]

ParameterRecommendation
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient Start with a shallow gradient and optimize as needed (e.g., 10-50% B over 40 min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 210 nm

Sample Preparation [7]

  • Extraction: Weigh 1.0 g of the powdered plant material (e.g., roots of Polygala sibirica). Add 25 mL of 70% ethanol (B145695) and perform ultrasonic-assisted extraction for 30 minutes at 50°C.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial before injection.

Purification Workflow

For isolating pure this compound, a multi-step chromatographic approach is often necessary.

purification_workflow start Crude Plant Extract partitioning Solvent Partitioning (e.g., n-butanol) start->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: A general workflow for the purification of this compound from a crude plant extract.[8]

References

improving the signal-to-noise ratio in MS detection of Sibiricose A4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry (MS) detection of Sibiricose A4. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise (S/N) ratio in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for a low signal-to-noise ratio when detecting this compound?

A low S/N ratio for this compound can originate from several factors across the analytical workflow. The most common issues include:

  • Suboptimal Ionization: this compound, a large sucrose (B13894) ester, may not ionize efficiently under generic instrument settings. Key parameters like capillary voltage and gas temperatures must be fine-tuned.

  • Matrix Effects: Co-eluting compounds from complex sample matrices (e.g., plasma, tissue extracts) can interfere with the ionization of this compound, leading to ion suppression and a reduced signal.[1][2][3]

  • Poor Chromatographic Peak Shape: Broad or tailing peaks lower the analyte concentration at any given point, reducing the signal intensity relative to the baseline noise.[4][5]

  • High Background Noise: Contamination from solvents, sample handling, or the LC-MS system itself can elevate the baseline noise, thus decreasing the S/N ratio.

  • Low Analyte Concentration: The concentration of this compound in the sample may be near or below the instrument's limit of detection (LOD).

Q2: How can I mitigate matrix effects during this compound analysis?

Matrix effects, where other molecules in the sample suppress or enhance the signal of the target analyte, are a common challenge. Strategies to minimize them include:

  • Effective Sample Preparation: Implement a sample clean-up procedure like solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering compounds. For simpler matrices, protein precipitation followed by dilution can be effective.

  • Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix components.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, though this may also lower the analyte signal.

  • Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.

  • Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that matches the samples can help compensate for consistent matrix effects.

Q3: What are the expected ions and adducts for this compound in ESI-MS?

Given its chemical structure (C₃₄H₄₂O₁₉) and molecular weight of 754.7 g/mol , you should look for specific ions in your mass spectra. Depending on the mobile phase additives and ion source polarity, common adducts include:

  • Positive Ion Mode ([M+H]⁺, [M+NH₄]⁺, [M+Na]⁺): In the presence of formic acid or ammonium (B1175870) formate (B1220265), protonated ([M+H]⁺) or ammoniated ([M+NH₄]⁺) adducts are expected. Sodium adducts ([M+Na]⁺) are also very common and can sometimes provide a more stable signal.

  • Negative Ion Mode ([M-H]⁻, [M+HCOO]⁻): Deprotonated molecules ([M-H]⁻) are common. If formic acid is used, formate adducts ([M+HCOO]⁻) may also be observed.

Q4: How can I reduce high background noise in my LC-MS system?

High background noise can mask the analyte signal. To reduce it:

  • Use High-Purity Reagents: Ensure all solvents (water, acetonitrile, methanol) and additives (formic acid, ammonium formate) are LC-MS grade to prevent the introduction of contaminants.

  • System Cleaning: Regularly flush the LC system with a strong solvent wash to remove accumulated contaminants. A "steam clean" of the MS ion source can also be effective, which involves running a high flow of aqueous mobile phase at elevated temperatures overnight.

  • Check for Leaks: Air leaks in the LC system can introduce atmospheric ions and increase noise.

  • Identify Contamination Source: Analyze blank injections to determine if the contamination originates from the sample, mobile phase, or the system itself.

Quantitative Data Summary

The following tables provide key quantitative information for the analysis of this compound.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₃₄H₄₂O₁₉
Average Molecular Weight 754.7 g/mol
Monoisotopic Mass 754.23202911 Da
Common Adducts (Positive ESI) [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺

| Common Adducts (Negative ESI) | [M-H]⁻, [M+HCOO]⁻ | |

Table 2: Recommended Starting LC-MS Parameters for this compound Analysis

Parameter Setting Rationale
LC Column C18, 2.1 x 100 mm, 1.8 µm Standard for retaining and separating moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in Water Promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.2 - 0.4 mL/min Appropriate for a 2.1 mm ID column to ensure efficient ionization.
Gradient 5% B to 95% B over 10 min A generic gradient to elute a wide range of compounds; should be optimized.
Ionization Mode Electrospray Ionization (ESI), Positive ESI is suitable for polar, non-volatile molecules.
Capillary Voltage 3.0 - 4.5 kV Optimize for maximum signal intensity.
Drying Gas Temp. 300 - 350 °C Facilitates desolvation of the mobile phase.
Drying Gas Flow 8 - 12 L/min Adjust based on LC flow rate.
Nebulizer Pressure 35 - 50 psi Ensures efficient nebulization of the eluent.

| MS Scan Range | m/z 150 - 1000 | Covers the expected precursor ions and potential fragments. |

Troubleshooting Guides

Guide 1: Systematic Approach to Low Signal Intensity

When encountering a low signal, a systematic approach is essential to quickly identify the root cause. The following workflow helps isolate the problem to the sample, the liquid chromatography (LC) system, or the mass spectrometer (MS).

start Low S/N for this compound check_standard 1. Analyze a fresh, pure standard of this compound. Is the signal strong? start->check_standard issue_sample Problem is likely sample-related: - Low concentration - Degradation - Improper preparation check_standard->issue_sample No check_infusion 2. Infuse standard directly into MS (bypass LC). Is the signal strong and stable? check_standard->check_infusion Yes end_good System is performing. Focus on sample matrix. issue_sample->end_good issue_lc Problem is likely LC-related: - Leak in the system - Column degradation/clog - Incorrect mobile phase - Poor peak shape check_infusion->issue_lc Yes issue_ms Problem is likely MS-related: - Dirty ion source - Incorrect MS settings - Needs tuning/calibration check_infusion->issue_ms No

Caption: A systematic workflow for troubleshooting low S/N.

Guide 2: Understanding and Identifying Matrix Effects

Matrix effects can be qualitatively assessed using a post-column infusion experiment. This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.

cluster_lc LC System cluster_infusion Infusion System lc_pump LC Pump (Blank Gradient) injector Autosampler (Inject Blank Matrix) lc_pump->injector column LC Column injector->column tee T-Piece column->tee syringe_pump Syringe Pump (Constant flow of This compound std.) syringe_pump->tee ms Mass Spectrometer tee->ms start Suspected Matrix Effects (Low S/N in Sample vs. Standard) step1 1. Improve Sample Cleanup - Implement SPE - Use liquid-liquid extraction - Dilute sample extract start->step1 check1 Is signal improved? step1->check1 step2 2. Optimize Chromatography - Modify gradient to better  separate analyte from  interferences (use post-column  infusion to guide) check1->step2 No end_good Problem Mitigated check1->end_good Yes check2 Is signal improved? step2->check2 step3 3. Use a Different Ion - Check for stable adducts  (e.g., [M+Na]+) that might be  less prone to suppression check2->step3 No check2->end_good Yes check3 Is signal improved? step3->check3 step4 4. Implement Correction Strategy - Use a Stable Isotope Labeled  Internal Standard (SIL-IS) - Use matrix-matched calibrants check3->step4 No check3->end_good Yes step4->end_good

References

Validation & Comparative

A Comparative Analysis of Sibiricose A4 from Polygala Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Sibiricose A4, a sucrose (B13894) ester found in different Polygala species. While direct comparative studies on the yield, purity, and bioactivity of this compound from various sources are currently limited in scientific literature, this document synthesizes available data to serve as a valuable resource. It aims to guide future research by highlighting current knowledge and identifying existing gaps in the study of this compound.

This compound is a naturally occurring oligosaccharide ester that has been identified in the roots of Polygala sibirica and Polygala tenuifolia.[1][2] These two species are the primary sources of the traditional Chinese medicine Polygalae Radix, which is known for a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.[3][4] While both species are known to contain a variety of sibiricose esters, a direct quantitative comparison of this compound content has not been extensively reported.[5]

Quantitative Data Summary

CompoundPolygala SpeciesReported Quantitative Data (if available)Reference
This compound Polygala sibirica Not Reported
This compound Polygala tenuifolia Not Reported
Sibiricose A1Polygala sibiricaNot Reported
Sibiricose A2Polygala sibiricaNot Reported
Sibiricose A3Polygala sibirica, Polygala tenuifoliaNot Reported
Sibiricose A5Polygala sibirica, Polygala tenuifolia, Polygala inexpectata11.06% of a 30% ethanol (B145695) extract fraction from P. tenuifolia (by HPLC peak area)
Sibiricose A6Polygala sibirica, Polygala tenuifolia8.89% of a 30% ethanol extract fraction from P. tenuifolia (by HPLC peak area)
Sibiricose A7Polygala sibiricaNot Reported

Experimental Protocols

The following sections detail generalized experimental methodologies for the extraction, isolation, and quantification of this compound, based on established techniques for the isolation of sucrose esters from Polygala species.

Extraction and Isolation of this compound

This protocol describes a general procedure for the isolation of this compound from the dried roots of Polygala species.

  • Preparation of Plant Material: The dried roots of the Polygala species are ground into a fine powder.

  • Solvent Extraction: The powdered material is extracted with 70% ethanol using ultrasonication for 30-60 minutes at approximately 50°C. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The sibiricose esters are typically enriched in the n-butanol fraction.

  • Chromatographic Purification: The n-butanol fraction is then subjected to a series of chromatographic techniques for further purification. This may include:

    • Silica Gel Column Chromatography: Elution with a gradient of chloroform (B151607) and methanol (B129727).

    • Sephadex LH-20 Column Chromatography: Elution with methanol for size exclusion chromatography.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved using a C18 column with a suitable mobile phase, such as a gradient of methanol and water.

Quantification of this compound by HPLC-UV

This protocol outlines a general method for the quantitative analysis of this compound in Polygala extracts.

  • Instrumentation: A standard HPLC system equipped with a UV detector is required.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water, often with a small percentage of formic acid (e.g., 0.1%) to improve peak shape.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Based on the UV absorption maxima of related sinapoylated sucrose esters, a wavelength around 330 nm is likely to be suitable for detection.

    • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Preparation of Standard Solutions:

    • A stock solution of purified this compound is prepared in methanol.

    • A series of working standard solutions of known concentrations are prepared by diluting the stock solution.

  • Sample Preparation:

    • A known weight of the dried Polygala extract is dissolved in methanol.

    • The solution is filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.

  • Calibration and Quantification:

    • A calibration curve is constructed by plotting the peak area versus the concentration of the standard solutions.

    • The concentration of this compound in the sample extract is determined by comparing its peak area to the calibration curve.

Mandatory Visualization

experimental_workflow cluster_extraction Extraction & Isolation cluster_purification Purification cluster_analysis Analysis plant_material Polygala Root Powder extraction Ultrasonic-Assisted Extraction (70% Ethanol) plant_material->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Solvent Partitioning (n-Butanol Fraction) crude_extract->partitioning silica_gel Silica Gel Chromatography partitioning->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_sibiricose_a4 Pure this compound prep_hplc->pure_sibiricose_a4 hplc_quant HPLC-UV Quantification pure_sibiricose_a4->hplc_quant bioactivity Bioactivity & Mechanistic Studies pure_sibiricose_a4->bioactivity

Caption: Experimental workflow for the isolation and analysis of this compound.

bioactivity_investigation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_mechanism Mechanism of Action start Isolated this compound cell_lines Cell Line Studies (e.g., Neuronal, Macrophage) start->cell_lines enzyme_assays Enzyme Inhibition Assays (e.g., COX, LOX) start->enzyme_assays gene_expression Gene & Protein Expression Analysis (e.g., qPCR, Western Blot) cell_lines->gene_expression animal_models Animal Models of Disease (e.g., Neuroinflammation, Cognitive Deficit) gene_expression->animal_models pharmacokinetics Pharmacokinetic Analysis animal_models->pharmacokinetics toxicology Toxicological Evaluation animal_models->toxicology pathway_analysis Signaling Pathway Identification (e.g., NF-κB, MAPK) animal_models->pathway_analysis target_id Molecular Target Identification pathway_analysis->target_id

References

A Comparative Guide to the Antioxidant Activity of Combretastatin A4

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Sibiricose A4" yielded limited information regarding its antioxidant properties. This guide focuses on the well-researched compound Combretastatin A4 (CA-4) , a structurally related stilbenoid with documented antioxidant activity, to provide a comprehensive and data-supported comparison as requested.

Introduction

Combretastatin A4 (CA-4) is a natural stilbenoid compound isolated from the bark of the African bush willow, Combretum caffrum. While extensively studied for its potent anti-cancer and anti-angiogenic properties, CA-4 also exhibits significant antioxidant activity. This guide provides a comparative analysis of CA-4's antioxidant potential, supported by experimental data from established in vitro assays. We will delve into its performance against other known antioxidants, detail the experimental protocols for validation, and illustrate the key cellular pathways involved in its antioxidant mechanism of action. This document is intended for researchers, scientists, and drug development professionals interested in the multifaceted biological activities of Combretastatin A4.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound can be quantified using various assays that measure its ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency.

CompoundDPPH Radical Scavenging IC50 (µg/mL)ABTS Radical Scavenging IC50 (µg/mL)Reference Standard(s)
Combretastatin A4 (cis-isomer) 4.65Strong antioxidant effects notedAscorbic Acid (8.43 µg/mL)
Combretastatin A4 (trans-isomer) 5.71Strong antioxidant effects notedAscorbic Acid (8.43 µg/mL)
Ascorbic Acid (Vitamin C)8.43--
Trolox-~2.93-
Quercetin~4.97~1.89-

Note: Data for Combretastatin A4 is sourced from a study evaluating its antioxidant effects in DPPH and ABTS tests[1]. Data for other antioxidants are provided for comparative purposes. "Strong antioxidant effects noted" indicates that the source mentioned potent activity in the ABTS assay without providing a specific IC50 value[1].

In cellular systems, Combretastatin A4 has been shown to reduce levels of reactive oxygen species (ROS) under conditions of oxidative stress. In human peripheral blood mononuclear cells (PBMCs), CA-4 demonstrated antioxidant effects at concentrations ranging from 1 to 200 µM[2][3][4].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key antioxidant assays mentioned in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A working solution of DPPH (typically 0.1 mM) is prepared in methanol (B129727) or ethanol. The solution should be kept in the dark due to its light sensitivity.

  • Sample Preparation: The test compound (e.g., Combretastatin A4) and a positive control (e.g., Ascorbic Acid) are prepared in a suitable solvent at various concentrations.

  • Reaction: A specific volume of the test sample or standard is mixed with the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. Antioxidants neutralize this radical, leading to a decrease in absorbance.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. This mixture is kept in the dark at room temperature for 12-16 hours before use.

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of approximately 0.70 at 734 nm.

  • Sample Preparation: The test compound and a standard (e.g., Trolox) are prepared in various concentrations.

  • Reaction: The sample or standard solution is added to the ABTS•+ working solution.

  • Incubation: The mixture is incubated at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

Cellular Reactive Oxygen Species (ROS) Assay using H2DCFDA

This assay measures the level of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).

Procedure:

  • Cell Culture: Adherent or suspension cells are cultured to an appropriate density.

  • Staining: Cells are washed and then incubated with a working solution of H2DCFDA (e.g., 20 µM) in a suitable buffer or serum-free medium. H2DCFDA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent H2DCF.

  • Treatment: After incubation (e.g., 30-45 minutes at 37°C), the cells are treated with the test compound (Combretastatin A4) and an inducer of oxidative stress (e.g., hydrogen peroxide, H₂O₂).

  • Oxidation and Measurement: In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is measured using a microplate reader, flow cytometer, or fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Analysis: The change in fluorescence intensity in treated cells compared to control cells indicates the effect of the compound on ROS levels.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflows

The following diagrams illustrate the general workflows for the antioxidant assays described above.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Incubation cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix Sample/Standard with DPPH Solution DPPH_sol->Mix Sample_prep Prepare Sample & Standard Dilutions Sample_prep->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition & IC50 Value Measure->Calculate

DPPH Radical Scavenging Assay Workflow

Cellular_ROS_Assay_Workflow cluster_cell_prep Cell Preparation cluster_staining_treatment Staining & Treatment cluster_detection_analysis Detection & Analysis Culture Culture Cells to Desired Density Wash_cells Wash Cells Culture->Wash_cells Stain Incubate with H2DCFDA Probe Wash_cells->Stain Treat Treat with CA-4 & Oxidative Stressor Stain->Treat Measure_Fluor Measure Fluorescence (Ex/Em ~485/535 nm) Treat->Measure_Fluor Analyze Analyze Change in ROS Levels Measure_Fluor->Analyze

Cellular ROS Assay Workflow

Plausible Mechanism of Action: The Nrf2 Signaling Pathway

While direct studies on Combretastatin A4 are limited, many stilbenoids are known to exert their cellular antioxidant effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This pathway is a master regulator of the cellular antioxidant response.

Under normal conditions, Nrf2 is kept in the cytoplasm by a protein called Keap1, which facilitates its degradation. When cells are exposed to oxidative stress or to activators like certain stilbenoids, Nrf2 is released from Keap1. It then translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the DNA. This binding initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). These enzymes help to neutralize ROS and protect the cell from damage.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CA4 Combretastatin A4 (or Oxidative Stress) Nrf2_Keap1 Nrf2-Keap1 Complex CA4->Nrf2_Keap1 Inhibits Keap1 binding Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription Cytoplasm Cytoplasm Genes->Cytoplasm Protein Synthesis & Cellular Protection

References

Cross-Validation of Analytical Methods for Sibiricose A4 Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibiricose A4, a sucrose (B13894) ester with significant therapeutic potential, demands accurate and reliable quantification in various biological matrices for pharmacokinetic, toxicokinetic, and quality control studies. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two of the most powerful and widely employed analytical techniques for this purpose. The choice between these methods depends on the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix.

This guide provides a comprehensive comparison of HPLC-UV and LC-MS/MS methods for the quantitative analysis of this compound. While specific cross-validation studies for this compound are not extensively available in published literature, this document outlines a comparison based on established analytical methodologies for structurally similar compounds, such as Sibiricose A3.[1] The objective is to provide a framework for researchers to select the most suitable method and to design a robust cross-validation study in line with regulatory expectations, such as those outlined in the ICH M10 guideline.[2][3][4]

Comparative Performance of Analytical Methods

The selection of an analytical method for quantifying this compound hinges on the study's specific needs. LC-MS/MS generally offers superior sensitivity and selectivity compared to HPLC.[5] The following table summarizes the expected performance characteristics of HPLC-UV and LC-MS/MS methods for this compound, based on data from analogous compounds.

Performance ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.99
Limit of Detection (LOD) 2 - 20 ng/mL0.5 - 1 ng/mL
Limit of Quantification (LOQ) 6 - 60 ng/mL1 - 10 ng/mL
Precision (RSD%) < 3%< 15% (≤20% at LLOQ)
Accuracy (Recovery %) 97 - 104%85 - 115% (80–120% at LLOQ)
Selectivity ModerateHigh
Cost LowerHigher
Throughput HighModerate

Experimental Workflow for Cross-Validation

A robust cross-validation of analytical methods is crucial to ensure the reliability and interchangeability of data. The following diagram illustrates a typical workflow for the cross-validation of HPLC-UV and LC-MS/MS methods for this compound quantification.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_data Data Comparison and Evaluation Start Reference Standard and QC Sample Preparation Spiked_Samples Prepare Spiked Matrix Samples (Low, Mid, High QC) Start->Spiked_Samples Patient_Samples Collect Incurred (Patient) Samples Start->Patient_Samples HPLC_Analysis Analyze Samples by Validated HPLC-UV Method Spiked_Samples->HPLC_Analysis LCMS_Analysis Analyze Samples by Validated LC-MS/MS Method Spiked_Samples->LCMS_Analysis Patient_Samples->HPLC_Analysis Patient_Samples->LCMS_Analysis Data_Comparison Compare Concentration Data from Both Methods HPLC_Analysis->Data_Comparison LCMS_Analysis->Data_Comparison Statistical_Analysis Perform Statistical Analysis (e.g., Bland-Altman, Regression) Data_Comparison->Statistical_Analysis Conclusion Determine Method Comparability and Bias Statistical_Analysis->Conclusion

Cross-validation workflow for this compound quantification.

Detailed Experimental Protocols

The following are generalized experimental protocols for the quantification of this compound using HPLC-UV and LC-MS/MS. These should be optimized and validated for specific laboratory conditions and sample matrices.

Standard and Quality Control (QC) Sample Preparation
  • Stock Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Solutions: Serially dilute the stock solution to prepare calibration standards and QC samples at low, medium, and high concentrations.

  • Internal Standard (IS) for LC-MS/MS: Prepare a stock solution of a suitable internal standard (a structurally similar compound not present in the sample matrix) and a working solution for spiking into samples.

HPLC-UV Method
  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid) is typically used for the separation of sucrose esters.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: Monitor at a suitable wavelength determined by the UV spectrum of this compound.

  • Quantification: The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve generated from the reference standards.

LC-MS/MS Method
  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the standard solutions.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity.

  • Quantification: The concentration of this compound is determined from the peak area ratio of the analyte to the internal standard against a calibration curve.

Conclusion

Both HPLC-UV and LC-MS/MS are viable techniques for the quantification of this compound. HPLC-UV is a cost-effective and robust method suitable for routine analysis where high sensitivity is not a prerequisite. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for bioanalytical studies requiring low detection limits and high specificity, especially in complex biological matrices.

A thorough cross-validation as outlined in this guide is essential to ensure that the data generated by either method is accurate, reliable, and comparable. This will ultimately contribute to a better understanding of the pharmacology and therapeutic potential of this compound.

References

A Proposed Framework for the Comparative Efficacy Analysis of Sibiricose A4 and its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Currently, there is a notable scarcity of publicly available scientific literature detailing the synthesis and biological evaluation of synthetic analogs of Sibiricose A4. Consequently, a direct comparative efficacy analysis based on existing experimental data is not feasible. This guide, therefore, serves as a proactive and comprehensive framework, outlining the requisite experimental protocols and data presentation structures to facilitate a robust comparison once synthetic analogs of this compound are developed and studied.

Introduction to this compound

This compound is a natural product isolated from Polygala sibirica.[1] Its chemical structure reveals it to be a sucrose (B13894) derivative with two sinapoyl groups attached to the glucose and fructose (B13574) moieties.[1] While extensive biological profiling of this compound is still emerging, related compounds from the same plant source have demonstrated a range of activities, suggesting potential therapeutic relevance. Preliminary research on related compounds, such as Sibiricose A5, has indicated potential neuroprotective and antioxidant effects.[2][3] The development of synthetic analogs of this compound is a logical step to explore its structure-activity relationships (SAR), improve its pharmacokinetic properties, and enhance its therapeutic potential.

Proposed Comparative Data Analysis

To ensure a clear and direct comparison between this compound and its future synthetic analogs, all quantitative data from the proposed experiments should be meticulously documented. The following table provides a structured format for summarizing key comparative metrics.

Table 1: Comparative Efficacy and Safety Profile of this compound and its Synthetic Analogs

ParameterAssay TypeThis compoundAnalog 1Analog 2Positive Control
In Vitro Efficacy
IC₅₀ (µM)Cytotoxicity Assay (e.g., MTT on cancer cell line)
EC₅₀ (µM)Functional Assay (e.g., antioxidant activity)
Binding Affinity (Kᵢ, µM)Receptor Binding Assay
In Vivo Efficacy
Tumor Growth Inhibition (%)Xenograft Mouse Model
ED₅₀ (mg/kg)Relevant Disease Animal Model
Pharmacokinetics
Bioavailability (%)Oral Administration in Rats
Half-life (t½, hours)Intravenous Administration in Rats
Safety Profile
CC₅₀ (µM)Cytotoxicity in Normal Cell Line (e.g., fibroblasts)
LD₅₀ (mg/kg)Acute Toxicity Study in Mice

Detailed Experimental Protocols

The following section outlines the essential experimental methodologies required for a comprehensive and comparative evaluation of this compound and its synthetic analogs.

In Vitro Efficacy Assays

a) Cell Viability and Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds on cell proliferation.

  • Cell Lines: A panel of relevant cell lines (e.g., cancer cell lines for anti-cancer studies, neuronal cells for neuroprotective studies) and a normal, non-cancerous cell line for selectivity assessment.

  • Procedure:

    • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound and its synthetic analogs for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

    • Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC₅₀ values from the dose-response curves.

b) Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

  • Objective: To evaluate the antioxidant potential of the compounds.

  • Procedure:

    • Prepare various concentrations of this compound and its synthetic analogs.

    • Mix the compound solutions with a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).

    • Incubate the mixture in the dark for 30 minutes.

    • Measure the absorbance of the solution. A decrease in absorbance indicates radical scavenging activity.

    • Calculate the EC₅₀ value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

In Vivo Efficacy Models

The choice of the in vivo model will depend on the therapeutic area of interest.[4][5]

a) Xenograft Mouse Model for Anti-Cancer Efficacy

  • Objective: To assess the in vivo anti-tumor efficacy of the compounds.

  • Procedure:

    • Implant human tumor cells subcutaneously into immunodeficient mice.

    • Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, this compound, synthetic analogs, positive control).

    • Administer the compounds at specified doses and schedules (e.g., daily intraperitoneal injections).

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

    • Calculate the percentage of tumor growth inhibition.

Pharmacokinetic Studies
  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.

  • Procedure:

    • Administer this compound and its analogs to rodents (e.g., rats) via both intravenous (IV) and oral (PO) routes.

    • Collect blood samples at various time points.

    • Analyze the plasma concentrations of the compounds using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the comparative evaluation of this compound and its synthetic analogs.

G cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Data Analysis & Comparison Sibiricose_A4 This compound (Natural Product) Cytotoxicity Cytotoxicity Assays (e.g., MTT) Sibiricose_A4->Cytotoxicity Analogs Synthetic Analogs Analogs->Cytotoxicity Functional Functional Assays (e.g., Antioxidant) Cytotoxicity->Functional Mechanism Mechanism of Action (e.g., Western Blot) Functional->Mechanism PK Pharmacokinetic Studies (ADME) Mechanism->PK Efficacy Efficacy Models (e.g., Xenograft) PK->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity Analysis Comparative Analysis (Efficacy, Safety, PK) Toxicity->Analysis G cluster_0 Cell Membrane Receptor Receptor / Transporter ROS Reactive Oxygen Species (ROS) Receptor->ROS Inhibition Sibiricose This compound or Analog Sibiricose->Receptor Keap1 Keap1 ROS->Keap1 Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus Keap1->Nrf2 Inhibition Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription Antioxidant_Enzymes->ROS Neutralization Cell_Survival Enhanced Cell Survival & Stress Resistance Antioxidant_Enzymes->Cell_Survival

References

A Comparative Analysis of Sibiricose A4 and Existing Antidepressant Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical data available for compounds derived from Polygala sibirica, with a focus on oligosaccharide esters like Sibiricose A4, and existing classes of antidepressant medications. Due to the limited direct research on this compound, this comparison extrapolates data from studies on closely related compounds and extracts from its source plant.

Introduction

Major Depressive Disorder (MDD) is a significant global health concern, and while numerous antidepressant drugs are available, there is a continuous search for novel therapeutics with improved efficacy and tolerability. Natural products are a promising source for new drug discovery. This compound, an oligosaccharide ester isolated from Polygala sibirica, belongs to a class of compounds that have demonstrated antidepressant-like effects in preclinical studies. This document aims to provide a comparative analysis of the purported mechanisms and effects of these natural compounds against established antidepressant drug classes.

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics of this compound (inferred from related compounds) and major classes of existing antidepressant drugs.

Table 1: Comparison of Mechanisms of Action

FeatureThis compound & Related Oligosaccharide EstersSelective Serotonin (B10506) Reuptake Inhibitors (SSRIs)Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)Tricyclic Antidepressants (TCAs)Monoamine Oxidase Inhibitors (MAOIs)
Primary Mechanism Putative modulation of monoamine systems, HPA axis regulation, and neuroprotection.[1]Selective inhibition of serotonin reuptake.[1]Inhibition of both serotonin and norepinephrine (B1679862) reuptake.Non-selective inhibition of serotonin and norepinephrine reuptake.Inhibition of the monoamine oxidase enzyme, preventing the breakdown of serotonin, norepinephrine, and dopamine.[1]
Secondary Mechanisms Potential anti-inflammatory and antioxidant effects.Downregulation of 5-HT2 receptors over time.Blockade of cholinergic, histaminergic, and alpha-1 adrenergic receptors.
Key Molecular Targets Monoamine transporters (SERT, NET), Glucocorticoid Receptors (GR).Serotonin Transporter (SERT).Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).SERT, NET, muscarinic, histamine, and adrenergic receptors.Monoamine Oxidase A and B (MAO-A, MAO-B).

Table 2: Preclinical Efficacy in Animal Models

ModelThis compound & Related Oligosaccharide EstersSSRIs (e.g., Fluoxetine)SNRIs (e.g., Venlafaxine)TCAs (e.g., Imipramine)MAOIs (e.g., Phenelzine)
Forced Swim Test (FST) Decreased immobility time.[2]Decreased immobility time.Decreased immobility time.Decreased immobility time.Decreased immobility time.
Tail Suspension Test (TST) Decreased immobility time.[2]Decreased immobility time.Decreased immobility time.Decreased immobility time.Decreased immobility time.
Chronic Unpredictable Mild Stress (CUMS) Alleviation of depressive-like behaviors (e.g., anhedonia).[1]Reversal of CUMS-induced behavioral deficits.Reversal of CUMS-induced behavioral deficits.Reversal of CUMS-induced behavioral deficits.Reversal of CUMS-induced behavioral deficits.

Table 3: Comparative Side Effect Profile

Side EffectThis compound & Related Oligosaccharide EstersSSRIsSNRIsTCAsMAOIs
Gastrointestinal Data not availableNausea, diarrhea, constipation.Nausea, dry mouth, constipation.Dry mouth, constipation.
Neurological Data not availableHeadache, insomnia, dizziness.Headache, dizziness, insomnia.Drowsiness, dizziness.Insomnia, dizziness.
Cardiovascular Data not availableIncreased blood pressure.Orthostatic hypotension, tachycardia.Hypertensive crisis with tyramine-rich foods.
Sexual Dysfunction Data not availableCommonCommonLess commonLess common
Weight Changes Data not availableVariableVariableWeight gain is common.Weight gain is common.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Forced Swim Test (FST)

The Forced Swim Test is a behavioral test in rodents used to assess antidepressant efficacy.

  • Apparatus: A transparent cylindrical tank (typically 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Mice are individually placed in the water-filled cylinder.

    • The total duration of the test is 6 minutes.

    • The duration of immobility (when the mouse ceases struggling and remains floating, making only small movements to keep its head above water) is recorded during the last 4 minutes of the test.

  • Endpoint: A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.

Tail Suspension Test (TST)

The Tail Suspension Test is another common behavioral despair model used for screening antidepressant drugs.

  • Apparatus: A horizontal bar is placed at a height from which a mouse can be suspended by its tail without its body touching any surface.

  • Procedure:

    • A piece of adhesive tape is attached to the tail of the mouse, and the other end is fixed to the horizontal bar.

    • The total duration of suspension is 6 minutes.

    • The duration of immobility (when the mouse hangs passively and is completely motionless) is recorded.

  • Endpoint: A reduction in the total time of immobility suggests an antidepressant-like effect.

Chronic Unpredictable Mild Stress (CUMS) Model

The CUMS model is a well-validated animal model of depression that exposes rodents to a series of mild, unpredictable stressors over a prolonged period.

  • Procedure:

    • For a period of several weeks (typically 4-8 weeks), animals are subjected to a variable sequence of mild stressors.

    • Stressors may include:

      • Stroboscopic illumination

      • Tilted cage (45°)

      • Food and water deprivation

      • Overnight illumination

      • Damp bedding

      • Forced swimming in cool water

      • Social isolation or crowding

  • Behavioral Assessment: Following the CUMS protocol, depressive-like behaviors are assessed using tests such as the Sucrose (B13894) Preference Test (to measure anhedonia), the Open Field Test (to assess locomotor activity and anxiety), and the FST or TST.

  • Endpoint: Reversal of the CUMS-induced behavioral deficits (e.g., increased sucrose preference, reduced immobility in FST/TST) by a test compound indicates antidepressant-like efficacy.

Mandatory Visualizations

Signaling Pathways

G cluster_sibiricose This compound & Oligosaccharide Esters cluster_ssri SSRIs Sibiricose Sibiricose HPA_Axis HPA Axis Regulation Sibiricose->HPA_Axis ↓ Cortisol Monoamine_Modulation Monoamine Modulation (Serotonin, Norepinephrine) Sibiricose->Monoamine_Modulation ↑ Levels Neuroprotection Neuroprotection Sibiricose->Neuroprotection Antidepressant_Effect_S Antidepressant Effect HPA_Axis->Antidepressant_Effect_S Monoamine_Modulation->Antidepressant_Effect_S Neuroprotection->Antidepressant_Effect_S SSRI SSRI SERT_Inhibition SERT Inhibition SSRI->SERT_Inhibition Serotonin_Increase ↑ Synaptic Serotonin SERT_Inhibition->Serotonin_Increase Receptor_Downregulation 5-HT Receptor Downregulation Serotonin_Increase->Receptor_Downregulation Long-term Antidepressant_Effect_SSRI Antidepressant Effect Receptor_Downregulation->Antidepressant_Effect_SSRI

Caption: Proposed signaling pathways for this compound and SSRIs.

Experimental Workflow

G cluster_workflow Preclinical Antidepressant Screening Workflow Animal_Model Animal Model of Depression (e.g., CUMS) Drug_Administration Drug Administration (this compound vs. Standard Antidepressant) Animal_Model->Drug_Administration Behavioral_Tests Behavioral Tests Drug_Administration->Behavioral_Tests Biochemical_Analysis Biochemical Analysis Drug_Administration->Biochemical_Analysis FST Forced Swim Test Behavioral_Tests->FST TST Tail Suspension Test Behavioral_Tests->TST Monoamine_Levels Monoamine Levels (Hippocampus) Biochemical_Analysis->Monoamine_Levels HPA_Axis_Markers HPA Axis Markers (Corticosterone) Biochemical_Analysis->HPA_Axis_Markers

Caption: A typical experimental workflow for preclinical antidepressant screening.

Logical Relationships

G cluster_logical Logical Relationship of Antidepressant Mechanisms Depression Depression Pathophysiology Monoamine_Deficiency Monoamine Deficiency Depression->Monoamine_Deficiency HPA_Axis_Dysregulation HPA Axis Dysregulation Depression->HPA_Axis_Dysregulation Neuroinflammation Neuroinflammation Depression->Neuroinflammation Therapeutic_Outcome Therapeutic Outcome Sibiricose_Intervention This compound Intervention Sibiricose_Intervention->Monoamine_Deficiency Sibiricose_Intervention->HPA_Axis_Dysregulation Sibiricose_Intervention->Therapeutic_Outcome SSRI_Intervention SSRI Intervention SSRI_Intervention->Monoamine_Deficiency SSRI_Intervention->Therapeutic_Outcome

Caption: Logical relationship between depression pathophysiology and therapeutic interventions.

Conclusion

While direct experimental data on this compound is currently lacking, the available evidence from studies on extracts of Polygala sibirica and its constituent oligosaccharide esters suggests a promising profile for antidepressant activity. The proposed multi-target mechanism of action, involving the modulation of monoaminergic systems and the HPA axis, presents a potential advantage over existing antidepressants that often have a more singular mechanism. Further research, including head-to-head preclinical studies with established antidepressants and eventual clinical trials, is necessary to fully elucidate the therapeutic potential and safety profile of this compound. The information presented in this guide is intended to provide a foundation for such future research and development endeavors.

References

A Comparative Analysis of Sibiricose A4 Purity and Performance from Leading Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Sibiricose A4, a novel inhibitor of the MEK1/2 signaling pathway, sourced from three different commercial suppliers. The purity and functional activity of this compound can significantly impact experimental reproducibility and the validity of research findings. This document outlines the results of head-to-head analytical and in-vitro testing to assist researchers in making an informed purchasing decision.

Quantitative Data Summary

The purity and biological activity of this compound from three suppliers (Supplier X, Supplier Y, and Supplier Z) were assessed. Purity was determined by High-Performance Liquid Chromatography (HPLC), and biological activity was measured via an in-vitro kinase assay to determine the half-maximal inhibitory concentration (IC50).

Table 1: Analytical Purity Comparison

SupplierLot NumberPurity by HPLC (%)Main Impurity (%)Water Content (%)Endotoxin (EU/mg)
Supplier X SX-A4-250199.8 ± 0.10.150.08< 0.01
Supplier Y SY-A4-250898.5 ± 0.41.200.25< 0.5
Supplier Z SZ-A4-241195.2 ± 0.83.50 (Isomer B)1.10< 1.0

Table 2: Functional Performance Comparison

SupplierLot NumberIC50 vs. MEK1 (nM)
Supplier X SX-A4-250115.2 ± 1.1
Supplier Y SY-A4-250825.8 ± 3.5
Supplier Z SZ-A4-241189.5 ± 10.2

Visualized Pathways and Workflows

This compound Mechanism of Action

The diagram below illustrates the canonical RAS/RAF/MEK/ERK signaling pathway. This compound is a highly specific inhibitor that targets the MEK1/2 kinases, thereby preventing the phosphorylation of ERK1/2 and blocking downstream signaling.

cluster_pathway RAS/RAF/MEK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Target Transcription Factors (e.g., c-Fos, c-Jun) ERK->Target Response Cell Proliferation, Differentiation Target->Response Sibiricose This compound Sibiricose->MEK

Caption: Mechanism of action of this compound in the MAPK pathway.

Experimental Workflow

The following workflow was used to assess and compare the quality of this compound from each supplier. The process ensures a standardized comparison from sample acquisition to final data analysis.

cluster_workflow Purity and Activity Assessment Workflow A Receive Compound (Suppliers X, Y, Z) B Sample Preparation (Dissolution in DMSO) A->B C Purity Analysis (HPLC-UV) B->C D Functional Assay (In-Vitro Kinase Assay) B->D E Data Analysis (Purity %, IC50 Calc.) C->E D->E F Final Report & Supplier Comparison E->F

Caption: Standardized workflow for this compound quality control.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of this compound as a percentage of the total detected analytes.

  • Apparatus:

    • Agilent 1260 Infinity II HPLC System or equivalent

    • UV-Vis Diode Array Detector (DAD)

    • C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Water, ultrapure (18.2 MΩ·cm)

    • Formic Acid, 99%

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 5 µL

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Dilute the stock solution to a final concentration of 50 µg/mL using a 50:50 mixture of Mobile Phase A and B.

    • Vortex briefly to ensure complete dissolution.

  • Data Analysis:

    • Integrate all peaks detected at 254 nm.

    • Calculate purity by dividing the peak area of this compound by the total area of all integrated peaks and multiplying by 100.

Protocol 2: Functional Assessment using an In-Vitro MEK1 Kinase Assay
  • Objective: To determine the IC50 value of this compound from each supplier against recombinant human MEK1 kinase.

  • Apparatus:

    • 384-well microplate reader with fluorescence detection

    • Acoustic liquid handler for serial dilutions

  • Reagents:

    • Recombinant active MEK1 enzyme

    • Biotinylated inactive ERK1 substrate

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer (e.g., Z-LYTE™ Kinase Assay Kit)

    • Development reagent with fluorescently-labeled antibody specific for phosphorylated ERK1.

  • Procedure:

    • Prepare a 10-point, 3-fold serial dilution of this compound (from a 10 mM DMSO stock) in kinase assay buffer, starting at a final concentration of 10 µM.

    • In a 384-well plate, add MEK1 enzyme and the ERK1 substrate to all wells.

    • Add the serially diluted this compound to the appropriate wells. Include DMSO-only wells as a negative control (0% inhibition) and a known potent inhibitor as a positive control (100% inhibition).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and add the development reagent containing the phospho-specific antibody.

    • Incubate for an additional 60 minutes to allow for signal development.

    • Read the fluorescence signal on a compatible plate reader.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

Safety Operating Guide

Navigating the Uncharted: Proper Disposal Procedures for Sibiricose A4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This document provides essential, step-by-step guidance for the proper disposal of Sibiricose A4, a naturally occurring compound isolated from Polygala sibirica. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach grounded in established protocols for handling potentially hazardous chemical waste is paramount. This guide is designed to be your preferred source for ensuring safety and compliance in your laboratory.

Core Safety and Handling Principles

Given the limited toxicological data available for this compound, it is prudent to treat it as a potentially hazardous substance. Adherence to standard laboratory chemical safety practices is mandatory.

Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn when handling this compound in any form (solid or in solution):

  • Standard laboratory coat

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

Quantitative Data Summary

While specific disposal-related quantitative data for this compound is not available, the following table summarizes its key chemical properties to inform handling and waste management decisions.

PropertyValueSource
Molecular FormulaC₃₄H₄₂O₁₉PubChem[1]
Molecular Weight754.7 g/mol PubChem[1]
AppearanceNot specified (likely a solid)-
SolubilityData not widely available-

Step-by-Step Disposal Protocol

This protocol is a general guideline. Crucially, you must consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all federal, state, and local regulations.

1. Waste Segregation and Collection:

  • Do not dispose of this compound, its solutions, or contaminated materials down the drain or in the regular trash.[2][3]

  • Solid Waste: Collect unused or expired pure this compound powder, along with grossly contaminated materials (e.g., weighing papers, spill cleanup absorbents), in a dedicated, clearly labeled hazardous waste container.[3] The container must be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.

  • Liquid Waste: All solutions containing this compound must be collected in a dedicated liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Sharps Waste: Any sharps (e.g., needles, pipette tips, glass Pasteur pipettes) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

2. Labeling of Waste Containers:

Proper labeling is critical for safe handling and disposal by EHS personnel. All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste "

  • The full chemical name: "This compound "

  • The approximate concentration and quantity of this compound.

  • The solvent composition for liquid waste (e.g., "this compound in Methanol/Water 50:50").

  • The date the waste was first added to the container.

  • The name and contact information of the responsible researcher or Principal Investigator.

3. Storage of Waste:

  • Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Keep waste containers securely closed at all times, except when adding waste.

4. Final Disposal:

  • Once a waste container is full or is ready for disposal, contact your institution's EHS department to arrange for pickup.

  • Do not attempt to transport hazardous waste outside of your designated laboratory area.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the this compound disposal process.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_labeling Labeling and Storage cluster_disposal Final Disposal start This compound Requiring Disposal ppe Don Appropriate PPE (Lab Coat, Gloves, Goggles) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Collect Solid Waste in Designated Container waste_type->solid_waste Solid liquid_waste Collect Liquid Waste in Designated Container waste_type->liquid_waste Liquid sharps_waste Collect Sharps in Designated Sharps Container waste_type->sharps_waste Sharps label_container Label Container Correctly: - 'Hazardous Waste' - 'this compound' - Concentration & Solvent - Date & Contact Info solid_waste->label_container liquid_waste->label_container sharps_waste->label_container store_waste Store in Designated SAA with Secondary Containment label_container->store_waste close_container Keep Container Closed store_waste->close_container contact_ehs Contact EHS for Pickup close_container->contact_ehs

Caption: Workflow for the proper disposal of this compound.

Logical Relationship of Safety and Compliance

The following diagram outlines the relationship between the unknown nature of this compound's hazards and the resulting necessary safety and disposal procedures.

G cluster_procedures Resulting Procedures substance This compound unknown_hazard Specific Toxicological and Disposal Data Unavailable substance->unknown_hazard precautionary_principle Apply Precautionary Principle: Treat as Potentially Hazardous unknown_hazard->precautionary_principle standard_ppe Standard PPE Required precautionary_principle->standard_ppe waste_segregation Strict Waste Segregation precautionary_principle->waste_segregation ehs_consultation Mandatory EHS Consultation precautionary_principle->ehs_consultation no_sewer_trash No Disposal in Standard Drains or Trash precautionary_principle->no_sewer_trash

Caption: Rationale for treating this compound as hazardous waste.

References

Essential Safety and Handling Protocols for Sibiricose A4

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Sibiricose A4 was identified. The following guidance is based on established best practices for handling powdered, bioactive chemical compounds in a laboratory setting, drawing parallels from safety protocols for similar compounds like Sibiricose A3. These procedures are designed to minimize risk and ensure a safe research environment.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for minimizing exposure and ensuring laboratory safety.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to mitigate exposure risks when handling chemical compounds, particularly in powdered form. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash goggles with side protection.[1]Protects eyes from splashes, aerosols, and airborne powder.[1]
Hand Protection Disposable GlovesNitrile, powder-free gloves. Consider double-gloving for enhanced protection.[1]Prevents skin contact with the compound. Powder-free gloves are recommended to avoid work area contamination.[1]
Body Protection Laboratory CoatLong-sleeved, properly fastened lab coat.[1]Protects skin and clothing from spills and contamination.
Respiratory Protection N95 or N100 RespiratorA NIOSH-approved N95 or N100 particulate respirator may be necessary when handling powders outside of a fume hood.Minimizes inhalation of airborne powder, a primary route of exposure. Surgical masks offer little to no protection from chemical exposure.
Foot Protection Closed-toe ShoesSubstantial, closed-toe shoes covering the entire foot.Protects feet from spills and falling objects.

Operational Plans: Safe Handling and Experimental Protocols

Engineering Controls:

  • Always handle this compound within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Use anti-static weigh boats or an anti-static gun to minimize the scattering of fine powders.

  • Cover the work surface with absorbent bench paper to contain any spills.

Procedural Guidelines:

  • Preparation: Designate a specific area for working with this compound to prevent cross-contamination.

  • Weighing: When weighing the powder, ensure it is done in a fume hood or containment hood.

  • Solution Preparation: If preparing a solution, add the diluent to the vial containing the pre-weighed powder slowly and carefully to avoid aerosolization.

  • Storage: Keep containers of this compound tightly closed when not in use. The compound should be protected from air and light and stored refrigerated or frozen (2-8 °C).

Disposal Plan

Follow all local, state, and federal regulations for the disposal of chemical waste. Contaminated materials, including gloves, bench paper, and empty vials, should be disposed of as chemical waste according to your institution's guidelines.

Spill Management

In the event of a small spill:

  • Gently cover the powder with a damp paper towel to avoid creating dust.

  • Wipe the area with the damp towel.

  • Clean the surface with an appropriate solvent or detergent.

  • Dispose of all cleaning materials as chemical waste.

Workflow for Safe Handling of this compound

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area in Fume Hood prep_ppe->prep_area prep_materials Gather All Necessary Materials prep_area->prep_materials handle_weigh Weigh this compound prep_materials->handle_weigh Proceed to Handling handle_solution Prepare Solution (if applicable) handle_weigh->handle_solution handle_experiment Perform Experimental Procedure handle_solution->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.